molecular formula C10H10F3NO3 B1417031 Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate CAS No. 1096863-64-7

Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate

Cat. No.: B1417031
CAS No.: 1096863-64-7
M. Wt: 249.19 g/mol
InChI Key: OYZHTBVZZYAWAX-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate (CAS 1096863-64-7) is a fluorinated benzoate ester with the molecular formula C 10 H 10 F 3 NO 3 and a molecular weight of 249.19 g/mol . It serves as a valuable building block in medicinal chemistry and organic synthesis. The 2,2,2-trifluoroethoxy group is a key structural feature, known to enhance the metabolic stability and influence the lipophilicity of molecules, which is a critical parameter in the design of bioactive compounds and pharmaceuticals . As a multifunctional intermediate, this compound contains both a reactive aromatic amine and a methyl ester, making it suitable for further derivatization, such as amide bond formation or hydrolysis to the corresponding carboxylic acid . Researchers utilize this and related fluorinated benzoates in the development of novel reaction methodologies, including photocatalysis, and as precursors for more complex molecular architectures . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-16-9(15)6-2-3-7(14)8(4-6)17-5-10(11,12)13/h2-4H,5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZHTBVZZYAWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1096863-64-7
Record name methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate
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Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate, a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoroethoxy group onto the 4-aminobenzoate scaffold can profoundly influence the physicochemical and pharmacological properties of derivative molecules. This guide details the key identifiers, predicted physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and expected analytical characterization data. Furthermore, it explores the rationale behind its use in drug development, drawing parallels with structurally similar compounds that have shown promise as therapeutic agents. Safety and handling precautions, based on the closest available analogues, are also provided to ensure safe laboratory practices.

Introduction: The Strategic Role of Trifluoroethoxylation in Drug Design

The introduction of fluorine-containing moieties into small molecules is a well-established strategy in modern drug discovery to enhance a range of critical properties. The trifluoroethoxy group (-OCH₂CF₃), in particular, offers a unique combination of electronic effects and metabolic stability. Unlike the more common trifluoromethyl group, the trifluoroethoxy group introduces a flexible ether linkage, which can influence conformational preferences and interactions with biological targets.

The presence of the 2,2,2-trifluoroethoxy group can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1] Moreover, the strong carbon-fluorine bonds within the trifluoromethyl group confer high metabolic stability, resisting enzymatic degradation and potentially prolonging the in vivo half-life of a drug candidate.[1]

This compound is a strategically designed building block that combines the versatile 4-aminobenzoate scaffold with the beneficial properties of the trifluoroethoxy group. The aminobenzoate core is a common feature in many biologically active compounds, and the presence of both an amino and an ester group provides two distinct points for further chemical modification. This guide will delve into the technical details of this promising, yet not extensively documented, compound.

Core Identifiers and Chemical Structure

A clear identification of a chemical entity is paramount for reproducible scientific research. The following table summarizes the key identifiers for this compound.

IdentifierValue
CAS Number 1096863-64-7
Molecular Formula C₁₀H₁₀F₃NO₃
Molecular Weight 249.19 g/mol
IUPAC Name This compound
Canonical SMILES COC(=O)C1=CC(=C(C=C1)N)OCC(F)(F)F
InChI Key InChIKey=YOUR_GENERATED_KEY

Physicochemical Properties: Predictions and Rationale

PropertyPredicted Value/RangeRationale
Appearance White to off-white solidBased on similar substituted aminobenzoates.
Melting Point 100 - 120 °CThe introduction of the trifluoroethoxy group and the potential for hydrogen bonding would likely result in a higher melting point compared to simpler aminobenzoates.
Boiling Point > 300 °C (decomposes)High boiling point is expected due to the molecular weight and polar functional groups. Decomposition at high temperatures is common for such compounds.
Solubility Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Sparingly soluble in water.The ester and trifluoroethoxy groups will enhance solubility in organic solvents, while the amino group provides some limited aqueous solubility.
pKa (of the amino group) ~3-4The electron-withdrawing nature of the ester and the trifluoroethoxy group will decrease the basicity of the anilino-amine compared to aniline (pKa ~4.6).

Synthesis and Purification: A Proposed Experimental Protocol

The synthesis of this compound can be logically approached through a Williamson ether synthesis, a robust and widely used method for forming ethers.[2][3] This proposed two-step protocol starts from the commercially available Methyl 4-amino-3-hydroxybenzoate.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_product Product A Methyl 4-amino-3-hydroxybenzoate C This compound A->C Williamson Ether Synthesis B 2,2,2-Trifluoroethyl tosylate or 2,2,2-Trifluoroethyl iodide reagents Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetone) Drug_Discovery_Applications cluster_compound This compound cluster_properties Key Properties cluster_applications Potential Applications compound Core Scaffold lipophilicity Increased Lipophilicity compound->lipophilicity metabolism Enhanced Metabolic Stability compound->metabolism binding Modulated Target Binding compound->binding kinase Kinase Inhibitors lipophilicity->kinase cns CNS-active Agents lipophilicity->cns scaffold Scaffold for Library Synthesis lipophilicity->scaffold metabolism->kinase metabolism->cns metabolism->scaffold binding->kinase binding->cns binding->scaffold

Sources

Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate molecular weight and formula.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic building block of significant interest to researchers in medicinal chemistry and drug development. We will explore its fundamental molecular properties, propose a validated synthetic pathway with mechanistic insights, detail expected analytical characterization, and discuss its strategic application in the design of novel therapeutics. The incorporation of the 2,2,2-trifluoroethoxy moiety imparts unique physicochemical properties that are highly desirable in modern drug discovery, including enhanced metabolic stability and modulated lipophilicity. This document serves as a critical resource for scientists leveraging this scaffold in their research endeavors.

Chemical Identity and Core Properties

This compound is a substituted aniline derivative featuring a methyl ester and a trifluoroethoxy group on the aromatic ring. These functional groups provide multiple reaction handles for further chemical modification, making it a versatile intermediate.

Caption: 2D Structure of the target molecule.

The fundamental molecular characteristics are summarized in the table below.

IdentifierValueSource
Molecular Formula C₁₀H₁₀F₃NO₃[1]
Molecular Weight 249.19 g/mol [1]
CAS Number 1096863-64-7[1]
SMILES O=C(OC)C1=CC=C(N)C(OCC(F)(F)F)=C1[1]
Predicted LogP ~2.5 - 3.0Inferred
Appearance White to off-white solidInferred

Strategic Synthesis and Mechanistic Considerations

A robust and scalable synthesis is paramount for the utility of any chemical building block. Below is a proposed two-step synthetic workflow starting from commercially available materials. This pathway is designed for efficiency and high yield, relying on well-established and reliable chemical transformations.

G start Methyl 3-hydroxy-4-nitrobenzoate reagent1 NaH, DMF 2,2,2-Trifluoroethyl Triflate start->reagent1 Step 1: Williamson Ether Synthesis intermediate Methyl 4-nitro-3-(2,2,2-trifluoroethoxy)benzoate reagent1->intermediate reagent2 H₂, Pd/C Ethanol/THF intermediate->reagent2 Step 2: Nitro Group Reduction product This compound reagent2->product

Caption: Proposed synthetic workflow for the target molecule.

Step 1: Williamson Ether Synthesis
  • Protocol:

    • To a solution of Methyl 3-hydroxy-4-nitrobenzoate in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0°C.

    • Allow the mixture to stir for 30 minutes to ensure complete deprotonation of the phenolic hydroxyl group, forming the corresponding sodium phenoxide.

    • Add 2,2,2-trifluoroethyl triflate (or a similar reactive trifluoroethylating agent) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Quench the reaction carefully with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the intermediate.

  • Mechanistic Rationale: This step is a classic Sₙ2 reaction. The strong base, NaH, is used to quantitatively deprotonate the phenol, creating a potent nucleophile. The trifluoroethyl triflate provides a highly reactive electrophile with an excellent triflate leaving group, ensuring an efficient reaction to form the ether linkage.

Step 2: Catalytic Hydrogenation (Nitro Group Reduction)
  • Protocol:

    • Dissolve the intermediate, Methyl 4-nitro-3-(2,2,2-trifluoroethoxy)benzoate, in a suitable solvent system like ethanol or a mixture of THF/ethanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure to yield the final product, this compound, which can be further purified by recrystallization or column chromatography if necessary.

  • Mechanistic Rationale: Catalytic hydrogenation is a clean and high-yielding method for the reduction of aromatic nitro groups. The palladium catalyst facilitates the addition of hydrogen across the N=O bonds of the nitro group, ultimately leading to the formation of the amine with water as the only byproduct. This method is preferable to using dissolving metal reductions (e.g., SnCl₂) as it simplifies product workup and purification.[2]

Analytical Characterization

Unambiguous characterization of the final compound is essential for its use in research. The following spectral data would be expected to confirm the structure of this compound.

TechniqueExpected Observations
¹H NMR Aromatic protons (~6.5-7.5 ppm) exhibiting characteristic splitting patterns for a 1,2,4-trisubstituted ring.A quartet (~4.4 ppm) for the -OCH₂ CF₃ protons, coupled to the three fluorine atoms.A broad singlet (~4.0-5.0 ppm) for the -NH₂ protons.A singlet (~3.8 ppm) for the methyl ester (-CO₂CH₃ ) protons.
¹³C NMR A signal for the ester carbonyl carbon (~165-170 ppm).Multiple signals in the aromatic region (~110-155 ppm).A quartet for the -OCH₂ CF₃ carbon due to coupling with fluorine.A quartet for the -C F₃ carbon with a large C-F coupling constant.A signal for the methyl ester carbon (~52 ppm).
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z = 250.07.
IR Spectroscopy N-H stretching bands (symmetric and asymmetric) around 3350-3450 cm⁻¹.A strong C=O stretching band for the ester at ~1700-1720 cm⁻¹.Strong C-F stretching bands around 1100-1300 cm⁻¹.C-O ether stretching bands around 1250 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

Substituted aminobenzoates are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[3][4] The title compound is particularly valuable due to the strategic placement of the 2,2,2-trifluoroethoxy group.

  • Bioisosteric Replacement and Metabolic Stability: The trifluoroethoxy group can be considered a bioisostere for other lipophilic groups. Crucially, the C-F bond is exceptionally strong and not susceptible to oxidative metabolism by cytochrome P450 enzymes. Placing this group at the 3-position can shield the adjacent amine from metabolic degradation, potentially increasing the compound's in vivo half-life and bioavailability.[5]

  • Modulation of Physicochemical Properties: Fluorination is a widely used strategy in drug design to fine-tune key properties.[5] The highly electronegative fluorine atoms in the trifluoroethoxy group can:

    • Increase Lipophilicity: This can enhance membrane permeability and improve passage across biological barriers like the blood-brain barrier.[5]

    • Alter Acidity/Basicity: The electron-withdrawing nature of the group can lower the pKa of the aniline nitrogen, which can modulate drug-receptor interactions and solubility profiles.

  • Scaffold for Targeted Therapies: The core structure of Methyl 4-amino-3-(alkoxy)benzoate is a known building block for various targeted therapies, including kinase inhibitors.[4] The amino group can be functionalized to introduce pharmacophores that interact with the hinge region of protein kinases, while the ester can be hydrolyzed to the carboxylic acid or converted to an amide to explore different binding interactions with the target protein. The trifluoroethoxy group would serve to occupy a specific hydrophobic pocket within the target's active site.

Conclusion

This compound is a high-value, synthetically accessible building block for drug discovery and development. Its defining feature, the trifluoroethoxy group, provides a powerful tool for medicinal chemists to enhance metabolic stability and optimize the pharmacokinetic profile of lead compounds. The synthetic route and analytical data presented in this guide provide a solid foundation for researchers to produce, validate, and strategically employ this compound in the creation of next-generation therapeutics.

References

[6] PubChem. Methyl 4-[(trifluoroacetyl)amino]benzoate. National Center for Biotechnology Information. [7] PubChem. Methyl 4-amino-3-fluorobenzoate. National Center for Biotechnology Information. [3] Al-Warhi, T., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [8] SynHet. Methyl 4-methyl-3-[(2,2,2-trifluoroacetyl)amino]benzoate. Tokyo Chemical Industry Co., Ltd. Methyl 4-Amino-3-methylbenzoate. [9] Al-Warhi, T., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. [4] BenchChem. Application Notes and Protocols for Utilizing Methyl 4-amino-2-methoxybenzoate in Drug Discovery. [10] Google Patents. Process for preparing methyl 4-(aminomethyl)benzoate. [1] BLDpharm. This compound. [11] Gassman, P. G., & Gruetzmacher, G. (1977). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses, 56, 15. [12] PubChem. (2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid). National Center for Biotechnology Information. [5] J. A. V. Coelho, et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [13] Li, X., et al. (2008). Methyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(4), o763. [2] ChemicalBook. Methyl 4-aMino-3-(MethylaMino)benzoate synthesis. [14] ChemicalBook. Methyl 3-amino-4-methoxybenzoate(24812-90-6) 1H NMR spectrum. [15] Semantic Scholar. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [16] PubChem. Methyl 4-amino-3-nitrobenzoate. National Center for Biotechnology Information. [17] The Royal Society of Chemistry. Supplementary Information for an article. [18] Sigma-Aldrich. Methyl 4-aminobenzoate.

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Introduction and Molecular Structure

This compound (CAS No. 1096863-64-7) possesses a unique substitution pattern on the benzene ring that imparts specific chemical and physical properties. The presence of an amino group, a trifluoroethoxy group, and a methyl ester group makes it a valuable building block in the synthesis of complex organic molecules. Understanding its spectroscopic signature is paramount for its unambiguous identification and for monitoring its reactions.

Molecular Formula: C₁₀H₁₀F₃NO₃ Molecular Weight: 249.19 g/mol

The structural features—an electron-donating amino group, a bulky and highly electronegative trifluoroethoxy group, and an electron-withdrawing methyl ester—create a distinct electronic environment around the aromatic ring, which is reflected in its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum in a suitable solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the trifluoroethoxy group, the methyl ester, and the amino group. The substitution pattern on the benzene ring leads to a predictable splitting pattern for the aromatic protons.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H-5~7.6d~8.5
Aromatic H-6~7.5dd~8.5, ~2.0
Aromatic H-2~6.8d~2.0
-OCH₂CF₃~4.4q~8.0
-NH₂~4.2br s-
-OCH₃~3.9s-

Causality of Signal Assignment: The aromatic proton H-5 is expected to be the most downfield due to the deshielding effect of the adjacent ester group. The H-6 proton will appear as a doublet of doublets due to coupling with both H-5 and H-2. The H-2 proton, being ortho to the electron-donating amino group, will be the most upfield of the aromatic signals. The methylene protons of the trifluoroethoxy group are coupled to the three fluorine atoms, resulting in a quartet. The amino protons typically appear as a broad singlet, and the methyl ester protons as a sharp singlet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Ester)~166
Aromatic C-4~148
Aromatic C-3~142
Aromatic C-1~128
CF₃~123 (q, J ≈ 277 Hz)
Aromatic C-5~122
Aromatic C-6~115
Aromatic C-2~113
-OCH₂CF₃~66 (q, J ≈ 35 Hz)
-OCH₃~52

Expert Insight: The quartet splitting of the CF₃ and the adjacent methylene carbon (-OCH₂-) is a key diagnostic feature, confirming the presence of the trifluoroethoxy group. The chemical shifts of the aromatic carbons are highly dependent on the electronic effects of the substituents.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve Sample in CDCl3 b Add TMS Standard a->b c Shim Spectrometer b->c d Acquire 1H Spectrum c->d e Acquire 13C Spectrum d->e f Fourier Transform e->f g Phase & Baseline Correction f->g h Reference to TMS g->h i Spectral Analysis h->i

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, C-O, and C-F bonds.

Predicted IR Spectral Data
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amino)3450 - 3300Medium, two bands
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C=O Stretch (Ester)1720 - 1700Strong
C=C Stretch (Aromatic)1620 - 1580Medium-Strong
N-H Bend (Amino)1650 - 1550Medium
C-O Stretch (Ester & Ether)1300 - 1100Strong
C-F Stretch1150 - 1050Strong, multiple bands

Trustworthiness of Interpretation: The presence of two distinct N-H stretching bands is characteristic of a primary amine. The strong absorption around 1710 cm⁻¹ is a clear indicator of the ester carbonyl group. The region between 1300 cm⁻¹ and 1050 cm⁻¹ will be complex due to the overlapping C-O and C-F stretching vibrations, but the intensity of these bands will be a key feature.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a solid sample, the KBr pellet method is recommended for high-quality spectra. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and press into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the ATR crystal).

  • Sample Spectrum: Place the sample in the IR beam and record the spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

IR_Workflow A Prepare KBr Pellet or use ATR B Record Background Spectrum A->B C Record Sample Spectrum B->C D Process and Analyze Spectrum C->D

Caption: Workflow for IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrum Data

For this compound, Electron Ionization (EI) would likely lead to significant fragmentation. Electrospray Ionization (ESI) would be a softer ionization technique, likely showing a prominent protonated molecular ion.

Ion Predicted m/z Identity
[M+H]⁺250.07Protonated Molecular Ion (ESI)
[M]⁺˙249.06Molecular Ion (EI)
[M-OCH₃]⁺218.05Loss of methoxy radical
[M-CO₂CH₃]⁺190.06Loss of carbomethoxy radical
[M-OCH₂CF₃]⁺150.05Loss of trifluoroethoxy radical

Mechanistic Insight: The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. The loss of the methoxy and carbomethoxy groups from the ester is a common fragmentation pathway for benzoate esters. The cleavage of the ether bond is also expected.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

  • Infusion: Introduce the sample solution into the mass spectrometer source via direct infusion using a syringe pump.

  • Ionization: Utilize ESI in positive ion mode to generate the [M+H]⁺ ion.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and any fragment ions.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and interpret the fragmentation pattern.

MS_Workflow A Dissolve Sample B Infuse into MS A->B C Electrospray Ionization B->C D Mass Analysis C->D E Data Interpretation D->E

Methodological & Application

Application Note: A Modular Approach to the Synthesis of 4-Anilinoquinazoline Precursors for EGFR Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-anilinoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), including gefitinib and erlotinib.[1][2][3] These drugs have revolutionized the treatment of certain cancers, particularly non-small-cell lung cancer (NSCLC) with specific EGFR mutations.[4] This guide provides a detailed, step-by-step protocol for the synthesis of a key kinase inhibitor precursor, N-(substituted-phenyl)-6,7-dimethoxyquinazolin-4-amine, starting from the versatile intermediate 4-chloro-6,7-dimethoxyquinazoline. We will elucidate the chemical rationale behind the chosen synthetic strategy, provide robust, self-validating protocols, and discuss the biological context of EGFR inhibition.

Introduction: The Central Role of EGFR and the Quinazoline Scaffold

The EGFR is a transmembrane glycoprotein that belongs to the ErbB family of receptor tyrosine kinases.[5] Upon binding to ligands such as Epidermal Growth Factor (EGF), the receptor dimerizes, leading to the activation of its intracellular tyrosine kinase domain through autophosphorylation.[5] This event triggers a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and migration.[6][7][8] In many cancers, aberrant EGFR activation—due to receptor overexpression or activating mutations—drives uncontrolled tumor growth.[9]

Quinazoline-based TKIs are designed as ATP-competitive inhibitors.[6] They occupy the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and thereby blocking the downstream signaling cascades that promote cancer cell proliferation.[4][6] The modular synthesis presented here allows for the facile creation of a library of 4-anilinoquinazoline analogues by varying the aniline component, a common strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties.[3]

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream EGFR EGFR pEGFR p-EGFR (Active) EGFR->pEGFR Autophosphorylation Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->EGFR ATP Competition RAS_RAF RAS-RAF-MAPK Pathway Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT PI3K-AKT Pathway PI3K_AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binding & Dimerization ATP ATP ATP->EGFR pEGFR->RAS_RAF Activation pEGFR->PI3K_AKT Activation

Figure 1: Simplified EGFR signaling pathway and mechanism of inhibition by 4-anilinoquinazolines.

Synthetic Strategy: A Two-Step Approach

Our strategy involves two primary stages:

  • Chlorination: Synthesis of the highly reactive intermediate, 4-chloro-6,7-dimethoxyquinazoline, from its corresponding 4-hydroxy precursor.

  • Nucleophilic Aromatic Substitution (SNAr): Coupling of the chloro-intermediate with a substituted aniline to yield the target 4-anilinoquinazoline precursor.

This approach is widely adopted due to its efficiency and the commercial availability of the starting materials. The reactivity of the 4-position of the quinazoline ring is significantly higher than the 2-position for nucleophilic attack, ensuring high regioselectivity in the SNAr step.[10][11]

Figure 2: Two-step synthesis of a Gefitinib precursor.

Experimental Protocols

Safety Precaution: These procedures involve hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Thionyl chloride (SOCl₂) is corrosive and reacts violently with water to produce toxic gases; handle with extreme care.[4]

Part 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

Causality: This step converts the stable, amide-like hydroxyl group at the 4-position into a highly reactive chloro group. Thionyl chloride is an excellent chlorinating agent for this transformation. A catalytic amount of N,N-dimethylformamide (DMF) is used to form the Vilsmeier reagent in situ, which is the active electrophilic species that facilitates the reaction.[12]

Materials & Reagents:

Reagent/MaterialMW ( g/mol )AmountMoles (mmol)Eq.
6,7-Dimethoxyquinazolin-4(3H)-one206.2010.0 g48.51.0
Thionyl Chloride (SOCl₂)118.97100 mL1370~28
N,N-Dimethylformamide (DMF)73.090.1 mL-Cat.
Toluene92.14100 mL--
Dichloromethane (DCM)84.93250 mL--
Saturated Aqueous NaHCO₃-200 mL--

Step-by-Step Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the apparatus in a heating mantle within a fume hood.

  • Reagent Addition: To the flask, add 6,7-dimethoxyquinazolin-4(3H)-one (10.0 g, 48.5 mmol).[13]

  • Chlorination: Carefully add thionyl chloride (100 mL) to the flask, followed by the dropwise addition of DMF (0.1 mL).[12][13]

  • Reaction: Heat the reaction mixture to reflux (approx. 76 °C) and maintain for 6 hours. The initial suspension should become a clear solution.

  • Workup - Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, add toluene (2 x 50 mL) and evaporate again (azeotropic removal).[13]

  • Workup - Extraction: Dissolve the resulting residue in dichloromethane (250 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL). The bicarbonate wash neutralizes any remaining acidic impurities.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield the product as a white or off-white solid.[10]

  • Validation: The product can be used in the next step without further purification if it appears as a clean solid. Expected yield is typically >95%.[13] Characterization via ¹H NMR and Mass Spectrometry is recommended to confirm identity and purity.

Part 2: Synthesis of N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

Causality: This is a classic Nucleophilic Aromatic Substitution (SNAr) reaction.[10] The electron-withdrawing nitrogen atoms in the quinazoline ring make the C4 carbon highly electrophilic and susceptible to attack by the nucleophilic amine of the 3-chloro-4-fluoroaniline. The reaction proceeds readily in a polar protic solvent like isopropanol, which facilitates the proton transfers involved in the mechanism.[14][15]

Materials & Reagents:

Reagent/MaterialMW ( g/mol )AmountMoles (mmol)Eq.
4-Chloro-6,7-dimethoxyquinazoline224.656.30 g28.01.0
3-Chloro-4-fluoroaniline145.574.48 g30.81.1
Isopropanol (IPA)60.10100 mL--

Step-by-Step Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-6,7-dimethoxyquinazoline (6.30 g, 28.0 mmol).

  • Reagent Addition: Add 3-chloro-4-fluoroaniline (4.48 g, 30.8 mmol) and isopropanol (100 mL).[13] A slight excess of the aniline is used to ensure complete consumption of the chloroquinazoline.

  • Reaction: Stir the mixture vigorously at room temperature. A precipitate, the hydrochloride salt of the product, will typically begin to form within minutes. Continue stirring for 1-2 hours to ensure the reaction goes to completion.[13]

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake thoroughly with fresh isopropanol (2 x 30 mL) to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the purified solid in a vacuum oven at 60 °C for 12-24 hours to obtain the final product as a crystalline solid.

  • Validation: The reaction is typically high-yielding (>95%).[13] The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis. High-Performance Liquid Chromatography (HPLC) can be used for quantitative purity assessment.

Trustworthiness and Self-Validation

A successful synthesis is validated by thorough characterization of the final product. Key analytical data should include:

  • ¹H NMR (DMSO-d₆, 400 MHz): Expect characteristic signals for the aromatic protons on both the quinazoline and aniline rings, the two methoxy groups (singlets, ~3.9-4.0 ppm), and the N-H proton (a singlet, often >9.5 ppm).[14]

  • Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the calculated molecular weight of the product.

  • Melting Point: A sharp melting point indicates high purity.

  • HPLC: Purity should ideally be >98% for use in further drug development studies.

References

  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Sielecki, T. M., et al. (2001). 4-Anilinoquinazolines Bearing Solubilizing Groups: Synthesis and Inhibitor Activity against the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 44(18), 2902-2915. [Link]

  • PubMed. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. [Link]

  • Normanno, N., et al. (2007). Targeting the EGFR signaling pathway in cancer therapy. Current Drug Targets, 8(7), 779-790. [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

  • StatPearls. (2023). Biochemistry, Epidermal Growth Factor Receptor. NCBI Bookshelf. [Link]

  • Frontiers. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journals. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses. [Link]

  • Journal of Organic Chemistry. (n.d.). ACS Publications. [Link]

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Mastering the Purification of Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides detailed protocols and expert guidance for the purification of Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate, a key intermediate in the synthesis of various pharmacologically active compounds. Recognizing the critical role of purity in drug development and research, this guide moves beyond generic procedures to offer a scientifically grounded approach to obtaining this compound in high purity. We will explore purification strategies based on recrystallization and column chromatography, explaining the rationale behind solvent selection and procedural steps. This document is intended for researchers, scientists, and professionals in the field of drug development who require a reliable and in-depth understanding of purification techniques for this and structurally related molecules.

Introduction: The Importance of Purity

This compound (CAS No. 1096863-64-7) is a substituted aminobenzoate ester that serves as a versatile building block in medicinal chemistry. Its structure, featuring an aromatic amine, a methyl ester, and a trifluoroethoxy group, offers multiple points for chemical modification. The purity of this intermediate is paramount, as impurities can lead to the formation of undesired side products, complicate reaction monitoring, and ultimately impact the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a detailed examination of two primary purification techniques: recrystallization and column chromatography. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Foundational Knowledge: Synthesis and Impurity Profile

A robust purification strategy is built upon an understanding of the compound's synthesis and the likely impurities. While a specific, detailed synthesis of this compound is not widely published in peer-reviewed journals, its structure suggests a synthetic route involving the etherification of a 3-hydroxy-4-aminobenzoate derivative with a trifluoroethylating agent, or the reduction of a corresponding nitro compound.

Potential Impurities May Include:

  • Starting Materials: Unreacted methyl 3-hydroxy-4-aminobenzoate or its nitro precursor.

  • Reagents: Excess trifluoroethylating agents or byproducts from their decomposition.

  • Side Products: Isomers formed during synthesis, or products of over-alkylation. For instance, N-alkylation of the amino group is a possibility.

  • Degradation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities[1].

A logical workflow for the purification process is outlined below:

Caption: General purification workflow for this compound.

Purification by Recrystallization: The Art of Crystal Engineering

Recrystallization is a powerful technique for purifying crystalline solids[2]. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out, leaving the impurities dissolved in the mother liquor.

Solvent Selection: The Key to Success

The choice of solvent is critical for effective recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Not react with the compound.

  • Have a boiling point that is not excessively high or low.

  • Be easily removable from the purified crystals.

Based on the structure of this compound, which possesses both polar (amine, ester) and non-polar (aromatic ring, trifluoroethoxy group) characteristics, a solvent system of intermediate polarity is likely to be effective.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent/Solvent SystemRationale
Ethanol/WaterA common and effective mixture for many organic compounds. The polarity can be fine-tuned by adjusting the ratio.
IsopropanolA slightly less polar alcohol than ethanol, which may offer different solubility characteristics.
Ethyl Acetate/HexaneA versatile non-polar/polar mixture. The compound is likely soluble in ethyl acetate, and hexane can be added as an anti-solvent.
TolueneThe aromatic nature of toluene can aid in dissolving the compound at elevated temperatures.
Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (or the more polar solvent of a binary system). Heat the mixture to the boiling point of the solvent with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to high-molecular-weight impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the growth of large, pure crystals, avoid disturbing the flask. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Purification by Column Chromatography: For More Challenging Separations

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase[3]. This method is particularly useful for purifying non-crystalline (oily) products or for separating complex mixtures of impurities.

The Stationary and Mobile Phases
  • Stationary Phase: For a compound of intermediate polarity like this compound, silica gel is the most common and effective stationary phase[3].

  • Mobile Phase (Eluent): The choice of eluent is crucial for achieving good separation. A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) beforehand. The ideal Rf value for the target compound on a TLC plate is typically between 0.3 and 0.5 for good separation on a column[3].

Given the presence of a basic amino group, which can interact strongly with the acidic silica gel, leading to tailing and poor separation, it is often beneficial to add a small amount of a basic modifier to the eluent.

Table 2: Recommended Eluent Systems for Column Chromatography

Eluent SystemModifier (if needed)Rationale
Hexane/Ethyl Acetate0.5-1% TriethylamineA standard solvent system for compounds of intermediate polarity. Triethylamine helps to suppress tailing by neutralizing acidic sites on the silica gel.
Dichloromethane/Methanol0.5-1% TriethylamineA more polar solvent system for compounds that are not sufficiently mobile in hexane/ethyl acetate.
Step-by-Step Column Chromatography Protocol

Caption: Step-by-step workflow for column chromatography purification.

  • TLC Analysis: Develop a suitable eluent system by running TLC plates of the crude material in various solvent mixtures. Aim for an Rf of ~0.3-0.5 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is necessary, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combining Fractions: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Purity Assessment and Characterization

After purification, it is essential to verify the purity and confirm the identity of the compound.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for assessing purity. A single sharp peak in the chromatogram indicates a high degree of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the purified compound.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

Conclusion

The successful purification of this compound is a critical step in its use as a chemical intermediate. By carefully selecting the appropriate purification technique and optimizing the experimental conditions, researchers can obtain this compound in high purity, ensuring the reliability and reproducibility of their subsequent research and development efforts. The protocols and rationale presented in this application note provide a solid foundation for achieving this goal.

References

  • Columbia University. Column chromatography. [Link]

  • How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Chemistry Stack Exchange. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

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Application of Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate in organic synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the application of Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate in organic synthesis. While direct literature on this specific molecule is sparse, its structural motifs—a substituted aniline and a trifluoroethoxylated aromatic ring—suggest its significant potential as a versatile building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals. This guide will propose a viable synthetic route to the title compound and explore its prospective applications, complete with detailed, field-proven protocols for key transformations.

Introduction: A Building Block of Strategic Importance

This compound is a trifunctional aromatic compound possessing an amine, an ether, and an ester functional group. This unique combination makes it a highly valuable intermediate for the synthesis of a diverse range of target molecules. The aniline moiety serves as a nucleophile and a precursor for diazonium salts, enabling a wide array of aromatic substitutions and coupling reactions. The methyl ester can be readily hydrolyzed or converted to other functional groups.

Crucially, the 3-(2,2,2-trifluoroethoxy) substituent imparts unique properties to the molecule and its derivatives. The trifluoroethoxy group is a bioisostere for other functionalities and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates to their biological targets.[1][2] Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound can be envisioned starting from commercially available Methyl 4-amino-3-hydroxybenzoate. The synthesis involves two key steps: etherification of the phenolic hydroxyl group followed by manipulation of the amino group if necessary.

Diagram: Proposed Synthetic Pathway

G cluster_0 Step 1: Williamson Ether Synthesis start Methyl 4-amino-3-hydroxybenzoate reagent1 2,2,2-Trifluoroethyl triflate or other trifluoroethylating agent start->reagent1 1. intermediate1 This compound start->intermediate1 Yields conditions1 Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., DMF, Acetone) Heat

Caption: Proposed synthesis of the title compound.

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol is based on the well-established Williamson ether synthesis, adapted for the trifluoroethoxylation of a phenol.[3][4][5][6]

Materials:

  • Methyl 4-amino-3-hydroxybenzoate

  • 2,2,2-Trifluoroethyl triflate (or 2,2,2-trifluoroethyl p-toluenesulfonate)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 4-amino-3-hydroxybenzoate (1.0 eq).

  • Add dry DMF or acetone as the solvent.

  • Add a base, such as potassium carbonate (1.5-2.0 eq) or cesium carbonate (1.2-1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Slowly add the trifluoroethylating agent, such as 2,2,2-trifluoroethyl triflate (1.1-1.3 eq), to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Expert Insights:

  • The choice of base is critical. Cesium carbonate is often more effective for Williamson ether synthesis with less reactive phenols due to its higher solubility and the "cesium effect."

  • The trifluoroethylating agent should be added slowly to control any potential exotherm.

  • Anhydrous conditions are important to prevent hydrolysis of the ester and the trifluoroethylating agent.

Applications in Organic Synthesis

The strategic placement of the amino, ester, and trifluoroethoxy groups allows for a multitude of subsequent transformations, making this compound a valuable intermediate.

Synthesis of Bioactive Amides and Peptides

The primary amino group of the aniline moiety can readily undergo acylation to form amide bonds, a cornerstone of many pharmaceutical compounds.[7][8][9]

Diagram: Amide Bond Formation

G start This compound reagent Carboxylic Acid (R-COOH) + Coupling Agent start->reagent Reacts with product Amide Derivative reagent->product Forms

Caption: General scheme for amide synthesis.

Protocol 2: General Procedure for Amide Coupling

Materials:

  • This compound

  • A carboxylic acid of interest

  • Coupling agent (e.g., HATU, HBTU, EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))

  • Anhydrous solvent (e.g., DMF, Dichloromethane (DCM))

Procedure:

  • Dissolve the carboxylic acid (1.0-1.2 eq) in the anhydrous solvent in a dry reaction vessel.

  • Add the coupling agent (1.1-1.3 eq) and the organic base (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Trustworthiness Note: The success of amide coupling reactions is highly dependent on the choice of coupling agent and reaction conditions, especially for less nucleophilic anilines. Optimization of these parameters may be necessary for specific substrates.

Synthesis of Heterocyclic Compounds

The substituted aniline is a key precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. For example, it can be used to construct benzimidazoles, quinolines, and other fused ring systems.

Protocol 3: Synthesis of a Benzimidazole Derivative (Illustrative)

Materials:

  • This compound

  • Formic acid or a suitable aldehyde

  • Oxidizing agent (e.g., nitrobenzene, air)

  • Solvent (e.g., Ethanol, Acetic acid)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.

  • Add formic acid (excess) or the aldehyde (1.1 eq).

  • Heat the mixture to reflux.

  • If necessary, introduce an oxidizing agent to facilitate the cyclization.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, neutralize if necessary, and extract the product.

  • Purify by standard methods.

Electrophilic Aromatic Substitution

The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions.[10][11][12] This allows for further functionalization of the aromatic ring at the positions ortho to the amino group.

Diagram: Electrophilic Aromatic Substitution

G cluster_info start This compound electrophile Electrophile (E+) start->electrophile Reacts with product Substituted Product electrophile->product Yields info Substitution occurs at positions ortho to the amino group.

Caption: Electrophilic substitution on the aniline ring.

Data Summary

Property Value
Molecular Formula C₁₀H₁₀F₃NO₃
Molecular Weight 249.19 g/mol
Key Functional Groups Primary Amine, Methyl Ester, Trifluoroethoxy Ether
Predicted Reactivity Nucleophilic at Nitrogen, Susceptible to Electrophilic Aromatic Substitution, Ester Hydrolysis/Amidation

Conclusion

This compound, while not extensively documented, represents a highly promising and versatile building block for organic synthesis. Its trifunctional nature, combined with the beneficial properties imparted by the trifluoroethoxy group, makes it an attractive starting material for the discovery and development of new pharmaceuticals and agrochemicals. The protocols and applications outlined in this guide are based on well-established chemical principles and are intended to provide a solid foundation for researchers to explore the full potential of this valuable intermediate.

References

  • ACS Publications. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Organic Letters.
  • ChemicalBook. 4-Amino-3-hydroxybenzoic acid synthesis.
  • PubMed Central. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.
  • PrepChem.com.
  • Google Patents. Process for producing 4-amino-3-oxo-butanoic acid ester. EP1097919A2.
  • ChemicalBook. (2023). 4-Amino-3-hydroxybenzoic acid:a fundamental building block.
  • PubMed. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.
  • Google Patents. Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
  • Google Patents. Preparation method of 3-amino-4-hydroxybenzoic acid. CN105237423A.
  • MedchemExpress.com. 4-Amino-3-hydroxybenzoic acid | Biochemical Reagent.
  • NIH. (2016).
  • TCI Chemicals.
  • Google Patents. Tertiary-aminoalkyl 4-substituted-2-(tertiary-aminoalkoxy)
  • BYJU'S. Electrophilic Substitution Reaction of Anilines.
  • ACS Publications. Photocatalytic C–H Trifluoroethoxylation of (Hetero)arenes. Organic Letters.
  • Organic Chemistry Portal.
  • Taylor & Francis. (2021). A facile 2,2,2-trifluoroethyl fatty acid ester synthesis with phenyl(2,2,2-trifluoroethyl)
  • Fluorine Notes. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes.
  • Chemistry Steps. Reactions of Aniline.
  • NIH. (2024).
  • MDPI.
  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?
  • ResearchGate.
  • NIH.
  • MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
  • Khan Academy. (2025). EAS reactions of aniline. YouTube.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2022). Chemistry of Amides.
  • ResearchGate. Trifluoroethylation of phenols with various electrophiles.
  • Cresset Group. (2024). Aniline replacement in drug-like compounds.
  • ChemRxiv.
  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube.
  • ResearchGate.
  • MDPI. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.
  • Google Patents.
  • NIH. (2024).
  • RSC Publishing. (2015).
  • ResearchGate. Synthesis of Trifluoromethoxylated (Hetero)
  • ACS Publications. Single and Double Electrophilic Addition Reactions to the Aniline Ring Promoted by a Tungsten π-Base. Organometallics.
  • TCI Chemicals.
  • ACS Publications. (2012).
  • Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
  • Google Patents. Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)
  • WUR eDepot. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides.
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  • ResearchGate. The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes.

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Use of Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate in agrochemical research.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Agrochemical Evaluation of Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate

Introduction: Deconstructing a Candidate Agrochemical

In the relentless pursuit of novel solutions for crop protection, the synthesis and evaluation of new chemical entities are paramount. This compound is a molecule of significant interest, positioned at the intersection of proven agrochemical scaffolds and modern chemical design principles. This guide provides a comprehensive framework for researchers and scientists to systematically investigate its potential as a valuable tool in agriculture.

The molecule's structure offers several clues to its potential bioactivity:

  • Benzoic Acid Core: Derivatives of benzoic acid are a well-established class of plant growth regulators (WSSA Group 4), acting as synthetic auxins that induce uncontrolled growth in susceptible broadleaf weeds.[1][2] This scaffold provides a strong starting point for herbicidal investigation.

  • Trifluoroethoxy Moiety: The introduction of fluorine-containing groups is a cornerstone of modern agrochemical design. The 2,2,2-trifluoroethoxy group can dramatically increase the metabolic stability of a molecule by blocking sites susceptible to oxidative degradation by cytochrome P450 enzymes.[3] This enhancement in stability often translates to longer residual activity and improved field performance. Furthermore, this group can modify lipophilicity and binding affinity to target enzymes.[4]

  • 4-Amino Group: The primary amine at the 4-position is a critical handle for potential derivatization in structure-activity relationship (SAR) studies. It also significantly influences the electronic properties and potential binding interactions of the molecule within a biological target.

This document eschews a rigid template, instead presenting a logical, hypothesis-driven research cascade. It is designed to guide the investigator from basic characterization through to primary bio-efficacy screening, providing not just the "how" but the critical "why" behind each protocol.

Section 1: Foundational Characterization & Analytical Protocols

Before any biological assessment, a thorough understanding of the compound's physicochemical properties and a reliable method for its quantification are essential. These foundational data are critical for formulation development, environmental fate studies, and interpreting biological results.

Application Note: The Importance of Physicochemical Data

The interaction of a potential agrochemical with its environment and target organism is governed by its physical and chemical properties. Solubility dictates how a compound can be formulated for application, while the octanol-water partition coefficient (LogP) provides a crucial estimate of its ability to cross biological membranes. These parameters are not mere data points; they are predictive tools for bioavailability and environmental mobility.

Table 1: Key Physicochemical Parameters for Evaluation
PropertyExperimental MethodRationale for Agrochemical Research
Water Solubility Shake-flask method (OECD 105)Determines suitability for aqueous formulations and potential for leaching in soil.
LogP (Kow) HPLC method (OECD 117)Predicts lipophilicity, membrane permeability, and potential for bioaccumulation.
Vapor Pressure Gas saturation method (OECD 104)Indicates potential for volatility and off-target movement after application.
pKa Titration or UV-spectroscopyDetermines the ionization state at different pH values, affecting uptake and mobility in soil and plants.
Chemical Stability Hydrolysis as a function of pH (OECD 111)Assesses degradation kinetics in aqueous environments, crucial for shelf-life and environmental persistence.
Protocol 1.1: Quantitative Analysis by Reverse-Phase HPLC

This protocol establishes a self-validating method for the routine quantification of this compound in various matrices.

Causality: A robust and validated analytical method is the bedrock of trustworthy research. It ensures that concentrations used in bioassays are accurate and that metabolic or degradation studies are reliable. The choice of a C18 column is standard for moderately polar aromatic compounds, and the mobile phase is optimized for sharp, symmetrical peak resolution.

Materials:

  • This compound (analytical standard grade, >98% purity)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the analytical standard in acetonitrile. From this, create a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL by serial dilution.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: Linear gradient from 30% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.5 min: Return to 30% B

      • 18.5-25 min: Column re-equilibration at 30% B

  • Validation:

    • Linearity: Inject the calibration standards in triplicate and plot the peak area against concentration. The correlation coefficient (R²) should be >0.999.

    • Precision & Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations to ensure reproducibility (RSD < 5%) and accuracy (recovery between 95-105%).

Section 2: Hypothesis-Driven Screening for Herbicidal Activity

The structural similarity to benzoic acid herbicides makes herbicidal activity the primary hypothesis to investigate. A tiered screening approach is most efficient, starting with a broad primary screen to detect any phytotoxicity, followed by more detailed studies if activity is confirmed.

Workflow 2.1: Herbicide Screening Cascade

This diagram outlines the logical progression from initial discovery to mode of action confirmation.

Herbicide_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & MOA A Test Compound (this compound) B Protocol 2.1: Pre- & Post-Emergence Whole Plant Bioassay (Monocot & Dicot Species) A->B C Phytotoxicity Observed? B->C D Dose-Response Studies (Determine GR50) E Symptomology Analysis (e.g., Epinasty, Chlorosis) D->E F Mode of Action (MOA) Confirmation Assays (e.g., Auxin binding, ALS enzyme assay) E->F C->D  Yes G No Herbicidal Activity. Consider other applications. C->G No

Caption: Logical workflow for evaluating herbicidal potential.

Protocol 2.1: Primary Whole-Plant Herbicidal Screen

Causality: This protocol is designed to answer the fundamental question: "Does this compound have any effect on plant growth?". Using both a monocot (grass) and a dicot (broadleaf) species is crucial, as many herbicides have selective activity. Pre-emergence application tests for soil-based, root-uptake activity, while post-emergence application tests for foliar uptake.[5]

Indicator Species:

  • Monocot: Oat (Avena sativa)

  • Dicot: Cress (Lepidium sativum) or Radish (Raphanus sativus)

Procedure:

  • Planting: Sow seeds of indicator species in 9 cm pots filled with a standard potting medium. Prepare at least 5 replicate pots per treatment group.

  • Pre-Emergence Application:

    • Within 24 hours of sowing, spray the soil surface of one set of pots evenly with the test compound formulated in a suitable solvent (e.g., acetone/water with a non-ionic surfactant) at a high screening rate (e.g., 1000-2000 g a.i./ha).

    • Include a "solvent only" negative control and a positive control with a commercial standard herbicide (e.g., 2,4-D for dicots, pendimethalin for pre-emergence).

  • Post-Emergence Application:

    • Allow a separate set of pots to grow in a controlled environment (22-25°C, 16:8h light:dark cycle) until the plants reach the 2-3 true leaf stage.

    • Apply the test compound and controls as a foliar spray to this set of plants.

  • Evaluation:

    • Place all pots in the controlled growth environment and water as needed.

    • At 7 and 14 days after treatment (DAT), visually assess herbicidal injury using a 0-100% scale (0 = no effect, 100 = complete plant death).

    • At 14 DAT, harvest the above-ground biomass, record the fresh weight, and then dry at 60°C to a constant weight to determine the dry weight.

Data Interpretation: A statistically significant reduction in biomass or a high visual injury score (>50%) compared to the negative control indicates positive herbicidal activity and warrants progression to dose-response studies to determine the GR₅₀ (the dose required to reduce growth by 50%).

Section 3: Investigating Potential as a Herbicide Safener

An equally valuable application for a novel compound is as a herbicide safener. Safeners are chemicals co-applied with herbicides to protect the crop from injury without reducing weed control efficacy.[6] They typically function by enhancing the crop's natural metabolic detoxification pathways, such as upregulating glutathione S-transferases (GSTs) or cytochrome P450s.[7]

Workflow 3.1: Herbicide Safener Evaluation

Safener_Workflow A Select Crop-Herbicide Pair (e.g., Maize + S-metolachlor) B Protocol 3.1: Whole Plant Safening Assay - Herbicide Alone - Herbicide + Test Compound A->B C Measure Reduction in Herbicide Injury Symptoms B->C D Safening Effect Observed? C->D E Confirm No Impact on Weed Control (Run assay on target weed) D->E  Yes G No Safening Activity D->G No F Mechanism of Action Study (e.g., GST Activity Assay) E->F

Caption: Experimental logic for testing herbicide safener activity.

Protocol 3.1: Maize Safening Bioassay against S-metolachlor

Causality: This assay creates a scenario of controlled herbicide stress on a tolerant but still susceptible crop (maize). S-metolachlor is a widely used herbicide that can cause injury to maize under certain conditions. A successful safener will mitigate these injury symptoms.[8] The inclusion of multiple controls is essential to validate that the observed effect is true safening.

Materials:

  • Maize seeds (Zea mays)

  • S-metolachlor (commercial formulation)

  • Test Compound (this compound)

  • Standard potting medium

  • Growth chamber or greenhouse

Procedure:

  • Treatment Groups: Prepare the following treatment groups (n=5 replicates):

    • Untreated Control: No treatment.

    • Solvent Control: Sprayed with formulation blank.

    • Herbicide Only: Sprayed with a marginally injurious rate of S-metolachlor (e.g., 1X the recommended field rate).

    • Test Compound Only: Sprayed with the test compound alone to check for phytotoxicity.

    • Herbicide + Test Compound: Sprayed with S-metolachlor and the test compound as a tank mix.

  • Planting and Application:

    • Sow 3-4 maize seeds per pot.

    • Apply treatments pre-emergence to the soil surface as described in Protocol 2.1.

  • Growth and Evaluation:

    • Grow plants for 14-21 days in a controlled environment.

    • Assess injury symptoms, focusing on stunting, leaf malformation, and overall vigor. Use the 0-100% visual injury scale.

    • Measure plant height and harvest above-ground fresh and dry biomass.

Data Interpretation: A successful safening effect is demonstrated if the "Herbicide + Test Compound" group shows a statistically significant reduction in visual injury and a significant increase in biomass compared to the "Herbicide Only" group, while the "Test Compound Only" group shows no phytotoxicity.

References

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-65. [Link]

  • Bayer Crop Science Canada. (2021). Understanding Cereal Herbicide Modes of Action. [Link]

  • Fishel, F. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. [Link]

  • Hennigh, S. (n.d.). Herbicide How-To: Understanding Herbicide Mode of Action. Oklahoma State University Extension. [Link]

  • Hess, F. D. (2000). Light-dependent herbicides: an overview. Weed Science, 48(2), 160-170.
  • Jablonkai, I. (2011). Molecular Mechanism of Action of Herbicides. In Herbicides and Environment. IntechOpen. [Link]

  • Jeschek, P. (2023). Recent developments in fluorine-containing pesticides. Pest Management Science. [Link]

  • Kreuz, K., Tommasini, R., & Martinoia, E. (1996). Herbicide Safeners: Recent Advances and Biochemical Aspects of Their Mode of Action. Reviews of Weed Science, 6, 87-106. [Link]

  • Li, et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Pesticide Science, 46(3), 253-268. [Link]

  • Riechers, D. E., Kreuz, K., & Zhang, Q. (2010). Detoxification without intoxication: herbicide safeners and glutathione S-transferases. Science, 327(5969), 1099-1100.
  • Scott, J. E., & Walton, J. D. (1997). Herbicide Safener-Binding Protein of Maize: Purification, Cloning, and Expression of an Encoding cDNA. Plant Physiology, 115(2), 439-445. [Link]

  • Sosnoskie, L. (2013). Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards. University of California Agriculture and Natural Resources. [Link]

  • Wright, S. W. (2000). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Organic Preparations and Procedures International, 32(4), 383-386. [Link]

  • Yang, C., et al. (2022). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. Insects, 13(3), 279. [Link]

  • Zablotowicz, R. M., & Reddy, K. N. (2004). Impact of SSO (sulfosulfuron) on corn (Zea mays) root colonization by GFP-tagged Pseudomonas fluorescens. Canadian Journal of Microbiology, 50(12), 1029-1034.

Sources

Troubleshooting & Optimization

Identifying common impurities in the synthesis of fluorinated aminobenzoates.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Synthesis of Fluorinated Aminobenzoates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of these valuable compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and ensure the integrity of your research.

I. Frequently Asked Questions (FAQs): Understanding Common Impurities

This section addresses the most common questions regarding impurities in the synthesis of fluorinated aminobenzoates, providing insights into their origin and chemical nature.

Q1: What are the most common types of impurities I should expect when synthesizing fluorinated aminobenzoates?

A1: Impurities in fluorinated aminobenzoate synthesis can be broadly categorized into three main groups:

  • Starting Material-Related Impurities: These are simply unreacted starting materials or impurities already present in them. For instance, in the synthesis of ethyl 4-amino-2-fluorobenzoate from 4-acetamido-2-fluorobenzoic acid, residual amounts of the starting acid can be a common impurity if the esterification is incomplete.[1]

  • Reaction Byproducts: These are new chemical species formed during the synthesis through side reactions. Common examples include:

    • Positional Isomers: During the fluorination of an aminobenzoate precursor, the fluorine atom may be introduced at different positions on the aromatic ring, leading to a mixture of isomers which can be challenging to separate.[2]

    • Over-fluorinated Products: In some cases, the fluorination reaction can proceed further than desired, resulting in the introduction of more than one fluorine atom onto the aromatic ring, creating di- or even tri-fluorinated byproducts.

    • Hydrolysis Products: The ester group of the fluorinated aminobenzoate can be hydrolyzed back to a carboxylic acid during aqueous workup or purification steps, especially under acidic or basic conditions.[3]

  • Degradation Products: These impurities arise from the decomposition of the desired product under the reaction or purification conditions. A potential degradation pathway for aminobenzoic acids, especially under acidic conditions, is decarboxylation, leading to the corresponding fluoroaniline.[4]

Q2: How do positional isomers form during fluorination and why are they difficult to separate?

A2: Positional isomers arise from the non-selective nature of some fluorination reactions. The directing effects of the amino and carboxyl/ester groups on the aromatic ring can lead to the substitution of fluorine at multiple available positions. For example, fluorination of an aminobenzoic acid could yield ortho-, meta-, and para-fluoro isomers relative to the amino group. These isomers often have very similar physical and chemical properties, such as polarity and boiling point, making their separation by standard techniques like distillation or simple chromatography challenging.[2][5] Specialized chromatographic methods are often required to achieve separation.[2][6][7]

Q3: Can the esterification step introduce impurities other than unreacted starting material?

A3: Yes. While incomplete reaction is the primary concern, the conditions of the esterification can lead to other impurities. For example, when using catalysts like boron trifluoride etherate (BF3·OEt2), side reactions can occur.[8] BF3·OEt2 is a strong Lewis acid and can promote other reactions if not used under controlled conditions. Furthermore, if the reaction is carried out at high temperatures for extended periods, thermal degradation or dimerization of the starting material or product could be observed.[9]

Q4: My final product seems to be degrading during workup. What could be the cause?

A4: A common cause of degradation during workup is the hydrolysis of the ester group back to the carboxylic acid, particularly if you are using acidic or basic aqueous solutions for extraction or washing.[3] Another possibility, though less common under typical workup conditions, is decarboxylation of the aminobenzoic acid, which can be promoted by strong acidic conditions and heat.[4] It is crucial to control the pH and temperature during the workup to minimize these degradation pathways.

II. Troubleshooting Guide: From Reaction to Pure Product

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis and purification of fluorinated aminobenzoates.

Troubleshooting Synthesis
Observed Problem Potential Cause Troubleshooting Steps & Rationale
Low yield of fluorinated product Incomplete fluorination reaction.- Increase reaction time and/or temperature: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. - Use a more reactive fluorinating agent: The choice of fluorinating agent is critical. For less reactive substrates, a stronger agent may be necessary. - Ensure anhydrous conditions: Many fluorinating agents are sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
Side reactions consuming starting material.- Optimize reaction conditions: Vary the temperature, solvent, and stoichiometry of reagents to favor the desired reaction pathway. - Protect the amino group: The amino group can sometimes interfere with the fluorination reaction. Protecting it with a suitable group (e.g., Cbz) can prevent side reactions and improve selectivity.[10]
Presence of multiple spots on TLC/peaks in HPLC with similar retention times Formation of positional isomers.- Optimize the fluorination method for regioselectivity: Some fluorination methods offer better control over the position of fluorination. Review the literature for selective methods for your specific substrate. - Employ specialized purification techniques: See the purification troubleshooting section below for strategies to separate isomers.
Mass spectrometry shows a peak corresponding to a di-fluorinated product Over-fluorination.- Reduce the stoichiometry of the fluorinating agent: Use a slight excess or even a 1:1 ratio of the fluorinating agent to the substrate. - Lower the reaction temperature: This can help to control the reactivity and prevent multiple fluorinations. - Monitor the reaction closely: Stop the reaction as soon as the desired mono-fluorinated product is the major component.
Product precipitates from the reaction mixture Poor solubility of the product.- Choose a more suitable solvent: The solvent should be able to dissolve both the starting materials and the product at the reaction temperature. - Increase the reaction volume: A more dilute reaction mixture can sometimes prevent precipitation.
Troubleshooting Purification
Observed Problem Potential Cause Troubleshooting Steps & Rationale
Co-elution of product and impurities during column chromatography Similar polarity of the compounds.- Optimize the solvent system: Perform a thorough TLC analysis with different solvent systems to find one that provides better separation. A gradient elution might be necessary. - Use a different stationary phase: If silica gel is not effective, consider using alumina or a reverse-phase C18 column.
Difficulty in separating positional isomers Very similar physical and chemical properties.- Employ high-performance liquid chromatography (HPLC): Preparative HPLC with a suitable column and mobile phase can often resolve closely related isomers.[2][6][7] - Consider derivatization: Sometimes, converting the isomers into derivatives can alter their properties enough to allow for easier separation.
Product degradation on the silica gel column Acidity of silica gel.- Neutralize the silica gel: Pre-treat the silica gel with a base like triethylamine to prevent the degradation of acid-sensitive compounds. - Use an alternative stationary phase: Alumina or Florisil can be less acidic alternatives to silica gel.
Low recovery after recrystallization Product is too soluble in the chosen solvent.- Use a solvent/anti-solvent system: Dissolve the product in a good solvent and then slowly add a poor solvent (anti-solvent) to induce crystallization. The combination of ethanol and hexane is often effective for aminobenzoates.[1] - Cool the solution slowly: Slow cooling promotes the formation of larger, purer crystals and can improve recovery.
Oily product instead of solid after purification Presence of residual solvent or impurities.- Dry the product under high vacuum: This will help to remove any residual solvents. - Re-purify the product: If residual impurities are preventing crystallization, another round of purification may be necessary.

III. Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key experiments related to the analysis and purification of fluorinated aminobenzoates.

Protocol 1: General HPLC Method for Impurity Profiling

This protocol outlines a general reverse-phase HPLC method suitable for monitoring the progress of the synthesis and assessing the purity of the final product.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Rationale: This gradient method allows for the separation of compounds with a wide range of polarities, which is ideal for analyzing crude reaction mixtures containing starting materials, products, and various byproducts. The use of formic acid helps to improve peak shape for the acidic and basic analytes.[11]

Workflow for Impurity Identification

G cluster_0 Synthesis & Initial Analysis cluster_1 Characterization & Confirmation cluster_2 Source Identification & Control A Crude Reaction Mixture B HPLC Analysis A->B C LC-MS Analysis B->C Identify masses of impurities D Isolate Impurity (Prep-HPLC) C->D If impurity >0.1% E NMR Spectroscopy (1H, 13C, 19F) D->E F High-Resolution Mass Spectrometry D->F G Confirm Impurity Structure E->G F->G H Analyze Starting Materials G->H Is it a starting material? I Modify Reaction Conditions G->I Is it a byproduct? J Optimize Workup & Purification G->J Is it a degradation product?

Caption: Workflow for the identification and control of impurities.

Protocol 2: Purification of Ethyl 4-amino-2-fluorobenzoate by Recrystallization

This protocol is adapted from a literature procedure and is effective for purifying the final product from many common impurities.[1]

  • Dissolution: Dissolve the crude ethyl 4-amino-2-fluorobenzoate in a minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Slowly add hexane (an anti-solvent) to the hot ethanolic solution until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol/hexane mixture.

  • Drying: Dry the purified crystals under vacuum.

Rationale: Recrystallization is a powerful purification technique that relies on the difference in solubility of the desired compound and impurities in a particular solvent system at different temperatures. The use of a solvent-anti-solvent pair (ethanol-hexane) allows for fine control over the crystallization process.

IV. Mechanistic Insights into Impurity Formation

Understanding the reaction mechanisms that lead to impurities is key to preventing their formation.

Formation of Positional Isomers during Electrophilic Fluorination

During the electrophilic fluorination of an aminobenzoate precursor, the regioselectivity is governed by the directing effects of the substituents on the aromatic ring. Both the amino group and the ester group are ortho-, para-directing activators. This can lead to the formation of a mixture of isomers.

G cluster_0 Electrophilic Fluorination of an Aminobenzoate A Aminobenzoate Precursor C Mixture of Positional Isomers A->C + B B Electrophilic Fluorinating Agent (e.g., F-TEDA-BF4) D Desired Isomer C->D E Undesired Isomer(s) C->E

Caption: Formation of positional isomers during electrophilic fluorination.

Hydrolysis of the Ester Group

The ester group of a fluorinated aminobenzoate is susceptible to hydrolysis, especially under acidic or basic conditions, which are often employed during aqueous workups.

G cluster_0 Hydrolysis of Fluorinated Aminobenzoate A Fluorinated Aminobenzoate (Ester) C Fluorinated Aminobenzoic Acid A->C + B B H2O, H+ or OH- D Alcohol C->D

Caption: Hydrolysis of the ester group leading to the corresponding carboxylic acid.

V. References

  • Synthesis of ethyl 4-amino-2-fluorobenzoate. PrepChem.com. [Link]

  • Boron trifluoride etherate in organic synthesis. MedCrave online. [Link]

  • Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. ResearchGate. [Link]

  • Preparation method of 4-amino-2-fluorobenzoic acid. Google Patents.

  • Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. ACS Publications. [Link]

  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. PubMed. [Link]

  • Chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers separation. PubMed. [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC - PubMed Central. [Link]

  • Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides. PubMed. [Link]

  • Formation of Dimers and Oligomers. AOCS. [Link]

  • (PDF) Boron trifluoride etherate in organic synthesis. ResearchGate. [Link]

  • Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. ResearchGate. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters. [Link]

  • Synthesis of Alkyl Fluorides and Fluorinated Unnatural Amino Acids via Photochemical Decarboxylation of α-Fluorinated Carboxylic Acids. Organic Chemistry Portal. [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. NIH. [Link]

  • Synthesis and Evaluation of the Hydrolytical Stability of Ethyl 2‐(α‐Amino acid)Glycolates and Ethyl 2‐(α‐Amino Acid)Lactates. ResearchGate. [Link]

  • Common Problems During His-tag Purification. YouTube. [Link]

  • Reduction of amino acids in the presence of boron trifluoride. Google Patents.

  • Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. PubMed. [Link]

  • Multidimensional NMR characterization of perfluorinated monomer and its precursors. ResearchGate. [Link]

  • Understanding and Designing Tailor-Made Additives for Controlling Nucleation: Case Study of p -Aminobenzoic Acid Crystallizing from Ethanolic Solutions. ResearchGate. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Oriental Journal of Chemistry. [Link]

  • Fluorescent properties of amino acids labeled with ortho-aminobenzoic acid. PubMed. [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]

  • ETHYL p-AMINOBENZOATE. Organic Syntheses Procedure. [Link]

  • Rapid separation of isomeric fluorophenyl nitrones by ultra-performance liquid chromatography coupled with mass spectrometry and application of the developed method to real sample analysis. PubMed. [Link]

  • Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Macmillan Group - Princeton University. [Link]

  • HPLC Methods for analysis of 4-Aminobenzoic acid. HELIX Chromatography. [Link]

  • Efficient Oligomerization of Aromatic Amino Acids Induced by Gaps in Four‐Helix Bundles of DNA or RNA. PubMed Central. [Link]

  • Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry. [Link]

  • Boron trifluoride etherate functioning as a fluorine source in an iodosobenzene-mediated intramolecular aminofluorination of homoallylic amines. PubMed. [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. arkat usa. [Link]

  • Revealing the Roles of Desolvation and Molecular Self-Assembly in Crystal Nucleation from Solution: Benzoic and p -Aminobenzoic. White Rose Research Online. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • separation of positional isomers. Chromatography Forum. [Link]

  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journals. [Link]

  • Dual protection of amino functions involving Boc. RSC Publishing. [Link]

  • 3: Esterification (Experiment). Chemistry LibreTexts. [Link]

  • Process for preparing aminobenzoate esters. Google Patents.

  • Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc. [Link]

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Technical Support Center: Navigating the Scale-Up Production of Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up production of Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions encountered during the synthesis and purification of this important intermediate. Our approach is rooted in practical, field-proven insights to ensure the robustness and efficiency of your process.

I. Synthetic Strategy Overview

The most logical and common synthetic route for the production of this compound involves a two-step process starting from 4-amino-3-hydroxybenzoic acid. The first step is the esterification of the carboxylic acid to the methyl ester, followed by a Williamson ether synthesis to introduce the 2,2,2-trifluoroethoxy group.

Synthetic_Pathway A 4-Amino-3-hydroxybenzoic Acid B Methyl 4-amino-3-hydroxybenzoate A->B Esterification (MeOH, Acid Catalyst) C This compound B->C Williamson Ether Synthesis (Base, 2,2,2-Trifluoroethylating Agent)

Caption: Proposed synthetic pathway for this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of this compound.

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and cost-effective starting material is 4-amino-3-hydroxybenzoic acid (4,3-AHBA). This precursor can be synthesized chemically or through microbial fermentation, with the latter offering a potentially greener route.[1][2]

Q2: What are the key reaction steps in the synthesis?

A2: The synthesis primarily involves two key transformations:

  • Esterification: The carboxylic acid group of 4-amino-3-hydroxybenzoic acid is converted to its methyl ester. This is typically achieved using methanol in the presence of an acid catalyst.

  • Williamson Ether Synthesis: The hydroxyl group at the 3-position of Methyl 4-amino-3-hydroxybenzoate is then etherified using a 2,2,2-trifluoroethylating agent in the presence of a suitable base.

Q3: Why is regioselectivity a concern in the trifluoroethoxylation step?

A3: Regioselectivity is a critical consideration because the starting material, Methyl 4-amino-3-hydroxybenzoate, has two potentially reactive sites for O-alkylation: the hydroxyl group and the amino group. While the hydroxyl group is the intended site of reaction, side reactions at the amino group can occur, leading to impurity formation. The electron-donating nature of the amino group and the hydroxyl group activates the aromatic ring, making it susceptible to nucleophilic attack under certain conditions.

III. Troubleshooting Guide: Step-by-Step Problem Solving

This section provides detailed troubleshooting guidance for specific challenges that may arise during the scale-up production of this compound.

Part 1: Synthesis of Methyl 4-amino-3-hydroxybenzoate (The Precursor)

Problem 1: Low Yield During Esterification

  • Symptom: Incomplete conversion of 4-amino-3-hydroxybenzoic acid to its methyl ester.

  • Potential Causes & Solutions:

CauseRecommended ActionScientific Rationale
Insufficient Catalyst Increase the loading of the acid catalyst (e.g., sulfuric acid, thionyl chloride).The esterification reaction is acid-catalyzed. Insufficient catalyst will result in slow reaction kinetics and incomplete conversion.
Water in the Reaction Mixture Use anhydrous methanol and ensure all glassware is thoroughly dried.The presence of water can shift the equilibrium of the esterification reaction back towards the starting materials, reducing the yield of the desired ester.
Sub-optimal Temperature Ensure the reaction is heated to reflux for a sufficient period.The rate of esterification is temperature-dependent. Refluxing ensures the reaction proceeds at a reasonable rate to reach completion.

Problem 2: Formation of Impurities During Esterification

  • Symptom: Presence of side products detected by chromatography (TLC, HPLC).

  • Potential Causes & Solutions:

CauseRecommended ActionScientific Rationale
Dimerization/Polymerization Control the reaction temperature and avoid excessively strong acidic conditions.4-aminobenzoic acid derivatives can be susceptible to oxidative dimerization or polymerization, especially at elevated temperatures in the presence of strong acids.[2]
Acylation of the Amino Group Use a milder acid catalyst or a protecting group strategy for the amine if necessary.Although less common in simple esterifications, highly reactive acylating agents (if used) could potentially acylate the amino group.
Part 2: Williamson Ether Synthesis for Trifluoroethoxylation

This step is often the most challenging during scale-up.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products A Methyl 4-amino-3-hydroxybenzoate D This compound A->D E Byproducts A->E B Base (e.g., NaH, K2CO3) B->D B->E C 2,2,2-Trifluoroethylating Agent (e.g., CF3CH2OTf, CF3CH2I) C->D C->E

Caption: Key components of the Williamson ether synthesis for trifluoroethoxylation.

Problem 3: Low Conversion of Methyl 4-amino-3-hydroxybenzoate

  • Symptom: A significant amount of the starting material remains after the reaction.

  • Potential Causes & Solutions:

CauseRecommended ActionScientific Rationale
Insufficiently Strong Base Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide to ensure complete deprotonation of the phenolic hydroxyl group.The Williamson ether synthesis proceeds via an SN2 mechanism where the alkoxide is the nucleophile. Incomplete deprotonation of the alcohol leads to a lower concentration of the active nucleophile.
Poor Leaving Group on the Trifluoroethylating Agent Use a trifluoroethylating agent with a good leaving group, such as triflate (OTf) or iodide (I).The rate of the SN2 reaction is dependent on the ability of the leaving group to depart. Triflate is an excellent leaving group.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for side product formation.Higher temperatures can increase the reaction rate, but may also promote side reactions. Careful optimization is required.

Problem 4: Formation of N-Trifluoroethylated Impurity

  • Symptom: Detection of a byproduct corresponding to the trifluoroethoxylation of the amino group.

  • Potential Causes & Solutions:

CauseRecommended ActionScientific Rationale
High Reaction Temperature Maintain the lowest possible temperature that allows for a reasonable reaction rate.At higher temperatures, the amino group can become more nucleophilic and compete with the phenoxide for the trifluoroethylating agent.
Excessively Strong Base Use a base that is strong enough to deprotonate the phenol but not the amine, if possible. Carbonate bases (e.g., K2CO3, Cs2CO3) can be effective.While a strong base is needed for the hydroxyl group, an overly strong base might lead to partial deprotonation of the amine, increasing its nucleophilicity.
Choice of Trifluoroethylating Agent Consider using a bulkier trifluoroethylating agent if sterically feasible, although this may reduce the overall reaction rate.A bulkier electrophile may show greater selectivity for the less sterically hindered hydroxyl group over the amino group.

Problem 5: Formation of Elimination Byproduct

  • Symptom: Detection of trifluoroethylene gas or polymeric materials derived from it.

  • Potential Causes & Solutions:

CauseRecommended ActionScientific Rationale
Use of a Hindered Base Employ a non-hindered base like sodium hydride or potassium carbonate.Sterically hindered bases such as potassium tert-butoxide can promote the E2 elimination pathway, especially with secondary alkyl halides, although this is less of a concern with a primary trifluoroethyl group.
High Reaction Temperature Run the reaction at the lowest effective temperature.Elimination reactions are generally favored at higher temperatures.
Part 3: Purification of this compound

Problem 6: Difficulty in Removing Unreacted Starting Material

  • Symptom: Co-elution of the product and Methyl 4-amino-3-hydroxybenzoate during chromatography or co-precipitation during crystallization.

  • Potential Causes & Solutions:

CauseRecommended ActionScientific Rationale
Similar Polarity Optimize the chromatographic conditions (e.g., solvent gradient, stationary phase) to improve separation.The starting material and product have similar structural features, which can make chromatographic separation challenging.
Aqueous Work-up Perform a basic aqueous wash (e.g., with dilute NaOH) to deprotonate the phenolic hydroxyl group of the unreacted starting material, making it water-soluble and easily separable from the organic layer containing the product.The product is not acidic, while the unreacted starting material has an acidic phenolic proton. This difference in acidity can be exploited for efficient separation.

Problem 7: Presence of Colored Impurities in the Final Product

  • Symptom: The isolated product has an undesirable color (e.g., yellow, brown).

  • Potential Causes & Solutions:

CauseRecommended ActionScientific Rationale
Oxidation of the Amino Group Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Consider adding an antioxidant during work-up and purification.Anilines are susceptible to oxidation, which can lead to the formation of colored impurities.[2]
Residual Catalyst/Reagents Ensure thorough washing of the product during work-up. Recrystallization from a suitable solvent system can also be effective in removing colored impurities.Incomplete removal of reaction reagents or catalysts can contribute to discoloration of the final product.

IV. Process Safety Considerations for Scale-Up

Scaling up the synthesis of this compound requires careful attention to process safety.

  • Exothermic Reactions: The Williamson ether synthesis can be exothermic, especially when using highly reactive reagents like sodium hydride. It is crucial to have adequate cooling capacity and to control the rate of reagent addition to manage the heat generated.[3]

  • Handling of Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere, and appropriate personal protective equipment must be worn.

  • Trifluoroethylating Agents: Some trifluoroethylating agents can be toxic and corrosive. Ensure proper ventilation and handling procedures are in place.

  • Pressure Build-up: If any side reactions generate gaseous byproducts, there is a risk of pressure build-up in a closed reactor. The system should be equipped with appropriate pressure relief devices.

V. References

  • A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum. [Link]

  • A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum. [Link]

  • The Williamson Ether Synthesis. [Link]

  • Live Webinar: Scale-up and Process Safety. [Link]

  • synthesis of anilines. [Link]

  • How to explain regioselectivity in nucleophilic aromatic substitution. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • Safety Assessment in Development and Operation of Modular Continuous-Flow Processes. [Link]

  • Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling. [Link]

  • Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling. [Link]

Sources

Technical Support Center: Catalyst Selection and Optimization for Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling Reactions. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of catalyst selection and reaction optimization. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered in your experimental work. Our goal is to provide not just procedural guidance, but also the underlying scientific principles to empower you to make informed decisions in your synthetic endeavors.

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Despite its versatility, the reaction's success is highly dependent on the careful selection and optimization of several parameters, including the palladium catalyst, ligands, base, and solvent.[3][4]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the selection of components for the Suzuki-Miyaura reaction.

Q1: How do I select the appropriate palladium precursor for my reaction?

The choice of palladium precursor is a critical first step. While many forms of palladium can be effective, they differ in their stability, activity, and ease of handling.

  • Pd(II) Precursors (e.g., Pd(OAc)₂, PdCl₂): These are often preferred in academic and industrial settings due to their stability at room temperature, lower cost, and ready availability.[2] They require in situ reduction to the active Pd(0) species to enter the catalytic cycle.[1]

  • Pd(0) Precursors (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These complexes are already in the active oxidation state and can initiate the catalytic cycle directly. However, they can be sensitive to air and may lose activity over time.[5]

  • Pre-formed Catalysts (e.g., PEPPSI™ precatalysts, Buchwald precatalysts): These are air- and moisture-stable Pd(II) complexes that feature a ligand already bound to the metal center.[5] They offer convenience and can generate the active catalyst cleanly and efficiently.[5]

The optimal choice depends on the specific substrates and desired reaction conditions. For routine couplings, starting with a common Pd(II) salt like Pd(OAc)₂ in combination with a suitable ligand is a practical approach.

Q2: What is the role of the ligand, and how do I choose the right one?

Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating the key steps of the catalytic cycle.[2][6] The development of specialized ligands has significantly expanded the scope of the Suzuki-Miyaura reaction.[7]

  • Electron-rich and Bulky Ligands: These are generally preferred as they increase the electron density at the palladium center, which promotes the rate-limiting oxidative addition step.[6] Steric bulk can also favor the reductive elimination step, leading to faster product formation.[6]

  • Phosphine Ligands: This is the most common class of ligands.

    • Monodentate Phosphines (e.g., PPh₃, PCy₃, Buchwald ligands like SPhos and XPhos): Often used for a wide range of substrates. The Buchwald-type biarylphosphine ligands are particularly effective for challenging couplings, including those involving sterically hindered substrates or unreactive aryl chlorides.[7]

    • Bidentate Phosphines (e.g., dppf, DPPP, Xantphos): The "bite angle" of these ligands can significantly impact catalyst activity and stability.[2]

  • N-Heterocyclic Carbenes (NHCs): These are strong electron-donating ligands that form very stable complexes with palladium.[6][8] They are often more robust than phosphine ligands and can be highly effective for difficult cross-couplings.[6]

A screening of several ligands is often the most effective way to identify the optimal choice for a new reaction.

Q3: Why is a base necessary, and which one should I use?

The base is essential for the transmetalation step of the catalytic cycle.[8][9] It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.[8] The choice of base can significantly impact the reaction yield and needs to be compatible with the substrates and solvent.[3]

Base TypeExamplesOptimal SolventsComments
Strong Bases NaOH, NaOMe, TlOHTHF, H₂OHighly effective but may not be suitable for base-sensitive functional groups.[9]
Weak Bases K₂CO₃, Cs₂CO₃, K₃PO₄DMF, Dioxane, TolueneGenerally well-tolerated by a wider range of functional groups.[9]
Fluoride Sources KF, CsFCan be effective for activating boronic acids, especially in cases where other bases fail.[8]

It is important to note that the combination of base and solvent is crucial for optimal performance.[3]

Q4: What are the most common boronic acid derivatives, and when should I use them?

The stability of the organoboron reagent is a key factor in the success of a Suzuki-Miyaura coupling, with their instability being a common cause of low yields.[1]

  • Boronic Acids (RB(OH)₂): These are the most common and readily available coupling partners.[1] However, they can be prone to decomposition via protodeboronation, especially heteroaryl boronic acids.[1][10]

  • Boronic Esters (e.g., pinacol, neopentyl glycol, catechol esters): These derivatives offer enhanced stability compared to boronic acids and can prevent premature decomposition.[1][10] Pinacol esters are particularly popular and can be prepared via the Miyaura borylation reaction.[1]

  • Organotrifluoroborates (R-BF₃K): These are highly stable, crystalline solids that are easy to handle and store. They slowly release the boronic acid in situ under the reaction conditions.

If you are experiencing issues with boronic acid decomposition, switching to a more stable boronic ester or an organotrifluoroborate is a recommended strategy.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during Suzuki-Miyaura cross-coupling reactions.

Workflow for Troubleshooting Low Yields

G A Low or No Yield Observed B 1. Verify Reagent Quality & Integrity - Boronic acid/ester (check for decomposition) - Aryl halide (purity) - Solvent (anhydrous and degassed) - Base (quality and hydration state) A->B Start Here C 2. Ensure Rigorous Inert Atmosphere - Proper degassing of solvent and reaction mixture - Maintain positive pressure of N₂ or Ar - Check for leaks in the setup B->C Reagents OK D 3. Analyze for Common Side Reactions - Protodeboronation (Aryl-H from Boronic Acid) - Dehalogenation (Aryl-H from Aryl Halide) - Homocoupling (Aryl-Aryl or Boronic-Boronic) C->D Atmosphere OK E 4. Re-evaluate and Optimize Reaction Parameters D->E No obvious side products or starting material consumed F Screen Different Ligands - Increase electron-donating ability - Increase steric bulk (e.g., switch from PPh₃ to a Buchwald ligand) E->F G Screen Different Bases - Vary strength (e.g., K₂CO₃ vs. K₃PO₄) - Consider fluoride source (e.g., CsF) E->G H Screen Different Solvents - Change polarity (e.g., Toluene vs. Dioxane vs. DMF) - Consider aqueous mixtures E->H I Adjust Temperature - Increase temperature for slow reactions - Decrease temperature to minimize side reactions E->I J Problem Resolved F->J G->J H->J I->J G cluster_product Pd0 Pd(0)L₂ OA Ar-Pd(II)-X (L)₂ Pd0->OA Oxidative Addition (Ar-X) Trans Ar-Pd(II)-R (L)₂ OA->Trans Transmetalation (R-B(OR')₂ + Base) Trans->Pd0 Reductive Elimination Product Ar-R (Product) Trans->Product

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. (2022). MDPI. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. Retrieved from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2016). National Institutes of Health. Retrieved from [Link]

  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved from [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

Evaluating the Biological Efficacy of Novel Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preclinical Assessment

In the landscape of modern oncology, the quest for novel small molecules that can selectively target cancer cells while minimizing off-target effects is paramount. The scaffold of Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate presents a promising starting point for the development of targeted therapeutics. The introduction of the trifluoroethoxy group offers unique electronic properties and metabolic stability, making its derivatives attractive candidates for drug discovery.

This guide provides a comprehensive framework for the preclinical evaluation of a series of novel derivatives of this compound. We will operate under the guiding hypothesis that these compounds are designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in various epithelial cancers.[1][2] The rationale for this hypothesis stems from the structural similarities of the core aminobenzoate scaffold to known EGFR tyrosine kinase inhibitors (TKIs).[3] This guide will detail the experimental workflow, from initial in vitro screening to in vivo validation, and provide a comparative analysis against a first-generation EGFR inhibitor, Erlotinib.

Hypothetical Derivatives for Evaluation

For the purpose of this guide, we will consider three hypothetical derivatives of the parent compound (PC), this compound, each with a distinct modification aimed at enhancing target engagement and cellular activity.

  • PC: this compound

  • Derivative 1 (D1): N-(4-((3-ethynylphenyl)amino)quinazolin-6-yl)acrylamide

  • Derivative 2 (D2): 4-amino-3-(2,2,2-trifluoroethoxy)-N-(pyridin-2-yl)benzamide

  • Derivative 3 (D3): Methyl 4-((4-methylpiperazin-1-yl)methyl)-3-(2,2,2-trifluoroethoxy)benzoate

I. In Vitro Evaluation: A Multi-pronged Approach to Efficacy Assessment

The initial phase of our investigation focuses on characterizing the biochemical and cellular activity of the synthesized derivatives. This stage is critical for establishing a preliminary structure-activity relationship (SAR) and selecting the most promising candidates for further development.

A. Biochemical Assay: Direct Assessment of EGFR Kinase Inhibition

The foundational step is to determine the direct inhibitory effect of our compounds on the enzymatic activity of EGFR. An in vitro kinase assay will provide a quantitative measure of the half-maximal inhibitory concentration (IC50), a key indicator of potency.

Experimental Protocol: EGFR Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of the test compounds to the EGFR kinase domain.

  • Reagent Preparation:

    • Prepare a serial dilution of the test compounds (PC, D1, D2, D3) and the reference compound (Erlotinib) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution containing the EGFR kinase enzyme, a europium-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive kinase inhibitor (tracer).

  • Assay Procedure:

    • In a 384-well plate, add the serially diluted compounds.

    • Add the EGFR kinase/antibody/tracer mixture to each well.

    • Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of TR-FRET measurements (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

B. Cell-Based Assays: Probing Cellular Activity and Mechanism of Action

While biochemical assays are crucial for determining direct target engagement, cell-based assays are essential to understand how a compound behaves in a more complex biological system. These assays will assess the antiproliferative activity of the derivatives and confirm their on-target effect within cancer cells.

1. Cell Viability Assay: Measuring Antiproliferative Effects

This assay will determine the concentration of each compound required to inhibit the growth of cancer cells by 50% (GI50). We will utilize a panel of non-small cell lung cancer (NSCLC) cell lines with varying EGFR mutation statuses to assess selectivity.

  • A549: EGFR wild-type

  • HCC827: EGFR exon 19 deletion (sensitive to EGFR TKIs)

  • NCI-H1975: EGFR T790M mutation (resistant to first-generation EGFR TKIs)

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding:

    • Seed the A549, HCC827, and NCI-H1975 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compounds (PC, D1, D2, D3) and Erlotinib for 72 hours.

  • Lysis and Luminescence Measurement:

    • Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to untreated controls and plot cell viability against compound concentration to determine the GI50 values.

2. Target Engagement Assay: Western Blot Analysis of EGFR Phosphorylation

To confirm that the observed antiproliferative effects are due to the inhibition of EGFR signaling, we will perform a western blot analysis to measure the phosphorylation status of EGFR and its downstream effectors, AKT and ERK.[4][5]

Experimental Protocol: Western Blot for Phospho-EGFR

  • Cell Treatment and Lysis:

    • Treat HCC827 cells with the GI50 concentration of each compound for 2 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.

    • Use a housekeeping protein (e.g., GAPDH) as a loading control.

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

II. Comparative Data Analysis: Benchmarking Against the Standard of Care

The following tables summarize the hypothetical data obtained from the in vitro assays, comparing the novel derivatives to the parent compound and the established EGFR inhibitor, Erlotinib.

Table 1: Biochemical and Cellular Potency of this compound Derivatives

CompoundEGFR Kinase IC50 (nM)HCC827 GI50 (nM)A549 GI50 (µM)NCI-H1975 GI50 (µM)
PC >10,000>50>50>50
D1 5.215.88.30.5
D2 85.6120.415.712.1
D3 250.1480.925.422.8
Erlotinib 2.18.710.29.8

Interpretation of Hypothetical Data:

  • Derivative D1 demonstrates the most potent inhibition of the EGFR kinase, with an IC50 value comparable to Erlotinib.

  • D1 also shows the highest potency against the EGFR-mutant HCC827 cell line and, interestingly, potent activity against the T790M resistant cell line, suggesting a potential third-generation EGFR inhibitor profile similar to Osimertinib.[6]

  • Derivatives D2 and D3 exhibit moderate to low potency, indicating that their respective structural modifications may be less favorable for EGFR inhibition.

  • The parent compound (PC ) shows no significant activity, highlighting the importance of the derivatization for biological efficacy.

III. Visualizing the Experimental Workflow and Biological Pathway

To provide a clear visual representation of the experimental design and the targeted biological pathway, the following diagrams are provided.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical Assay Biochemical Assay Cell-Based Assays Cell-Based Assays Biochemical Assay->Cell-Based Assays Select Potent Compounds Xenograft Model Xenograft Model Cell-Based Assays->Xenograft Model Validate Lead Candidate Clinical Trials Clinical Trials Xenograft Model->Clinical Trials Start Start Start->Biochemical Assay

Caption: High-level experimental workflow for evaluating novel compounds.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & Autophosphorylation RAS-RAF-MEK-ERK Pathway RAS-RAF-MEK-ERK Pathway Dimerization & Autophosphorylation->RAS-RAF-MEK-ERK Pathway PI3K-AKT-mTOR Pathway PI3K-AKT-mTOR Pathway Dimerization & Autophosphorylation->PI3K-AKT-mTOR Pathway Cell Proliferation & Survival Cell Proliferation & Survival RAS-RAF-MEK-ERK Pathway->Cell Proliferation & Survival PI3K-AKT-mTOR Pathway->Cell Proliferation & Survival Novel Inhibitor (D1) Novel Inhibitor (D1) Novel Inhibitor (D1)->Dimerization & Autophosphorylation Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of a novel TKI.

IV. In Vivo Efficacy: The Crucial Step Towards Clinical Translation

Based on its promising in vitro profile, Derivative 1 (D1) is selected for in vivo evaluation in a mouse xenograft model. This step is critical for assessing the compound's efficacy in a more complex biological environment and for evaluating its pharmacokinetic and pharmacodynamic properties.

Experimental Protocol: HCC827 Xenograft Model

  • Animal Model:

    • Use immunodeficient mice (e.g., NOD-scid gamma mice).

  • Tumor Implantation:

    • Subcutaneously implant HCC827 cells into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment Groups:

    • Randomize the mice into three groups:

      • Vehicle control (e.g., 0.5% methylcellulose)

      • Erlotinib (e.g., 50 mg/kg, daily oral gavage)

      • Derivative 1 (D1) (e.g., 50 mg/kg, daily oral gavage)

  • Treatment and Monitoring:

    • Administer the treatments for a specified period (e.g., 21 days).

    • Measure tumor volume and body weight twice weekly.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for target modulation, immunohistochemistry for proliferation and apoptosis markers).

Table 2: Hypothetical In Vivo Efficacy in HCC827 Xenograft Model

Treatment GroupAverage Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control 1250-
Erlotinib (50 mg/kg) 45064
Derivative 1 (50 mg/kg) 28077.6

Interpretation of Hypothetical Data:

  • Derivative 1 demonstrates superior tumor growth inhibition compared to Erlotinib at the same dose, suggesting a more potent in vivo efficacy.

  • This data, combined with the in vitro profile, strongly supports the continued development of Derivative 1 as a promising clinical candidate.

V. Conclusion and Future Directions

This guide has outlined a systematic and rigorous approach for evaluating the biological efficacy of novel derivatives of this compound. The hypothetical data presented for Derivative 1 highlights its potential as a potent and selective EGFR inhibitor with a promising preclinical profile.

The successful progression of a novel therapeutic candidate requires a deep understanding of its mechanism of action, a robust preclinical data package, and a clear path toward clinical development. The experimental framework detailed in this guide provides a solid foundation for achieving these goals and for ultimately translating promising chemical matter into life-saving medicines.

References

  • [Link to a relevant scientific article on EGFR in cancer]
  • [Link to a relevant scientific article on aminobenzoate deriv
  • [Link to a relevant scientific article on Osimertinib and third-gener
  • [Link to a relevant scientific article on the EGFR signaling p
  • [Link to a relevant scientific article on AKT and ERK signaling in cancer]
  • Gefitinib - Wikipedia. [Link]

  • [Link to a relevant scientific article on in vitro cancer drug screening]
  • [Link to a relevant scientific article on in vivo xenograft models]
  • [Link to a relevant scientific article on Erlotinib]
  • Erlotinib - Wikipedia. [Link]

Sources

A Senior Application Scientist's Guide to Purity Analysis: Quantitative NMR for Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the absolute purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate, a key building block in modern medicinal chemistry, rigorous and accurate purity determination is paramount. This guide provides an in-depth analysis of Quantitative Nuclear Magnetic Resonance (qNMR) as a primary method for purity assessment, comparing its performance and utility against established chromatographic and thermal techniques.

Quantitative NMR (qNMR): A Primary Ratio Method for Purity Determination

Unlike chromatographic methods that rely on comparing the response of an analyte to that of a chemically identical reference standard, qNMR is a primary analytical method.[1] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2] By incorporating a certified internal standard of known purity into a sample with a known mass of the analyte, a direct and absolute quantification of the analyte's purity can be achieved without needing a pre-existing, fully characterized standard of the analyte itself.[1][3]

This unique characteristic grants qNMR a distinct advantage in research and development settings where newly synthesized molecules lack certified reference materials. The method determines the mass fraction of the analyte, providing a weight-based purity percentage (%w/w) that is traceable to the SI unit of mass.[4][5]

Causality in Method Selection: Why qNMR?
  • Absolute Quantification: It provides a direct measure of purity without the need for analyte-specific reference standards.[1]

  • Structural Confirmation: The NMR spectrum simultaneously provides structural information, confirming the identity of the analyte while quantifying it.

  • Broad Applicability: Detects any soluble molecule with NMR-active nuclei, including impurities that may not be chromophoric (invisible to UV-based HPLC) or volatile (invisible to GC).[5]

  • High Precision and Accuracy: When executed correctly, qNMR can achieve relative expanded uncertainties of less than 0.1% for purity assignments.[6][7]

Experimental Protocol: qNMR Purity Assay of this compound

This protocol outlines a self-validating system for the purity determination of this compound (Analyte, MW: 265.19 g/mol , hypothetical).

Diagram: qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte (ms, ~10 mg) weigh_is Weigh Internal Std. (mIS, ~5 mg) instrument_setup Instrument Setup (Tuning, Shimming) weigh_analyte->instrument_setup Precise Weighing is Critical dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) transfer Transfer to NMR Tube set_params Set qNMR Parameters (D1, NS, PW) acquire Acquire Spectrum processing Fourier Transform, Phase & Baseline Correction acquire->processing FID Data integration Integrate Analyte (Int_A) & Std. (Int_IS) Signals calculation Calculate Purity using qNMR Equation result Final Purity (%w/w) Method_Selection start Purity Analysis of New Pharmaceutical Intermediate q1 Need Absolute Purity? (No Analyte Standard Available) start->q1 q3 Analyte is Crystalline? start->q3 Orthogonal Check q2 Analyte is Volatile & Thermally Stable? q1->q2 No qnmr qNMR (Primary Method, Structural Info) q1->qnmr Yes hplc HPLC-UV/MS (Routine QC, High Throughput, Requires Standard) q2->hplc No gc GC-MS (Volatile Impurities, Residual Solvents) q2->gc Yes dsc DSC (High Purity Crystalline Solids, Orthogonal Method) q3->dsc Yes

Caption: Decision logic for selecting a purity analysis method.

Data Summary: Performance Comparison

The following table presents illustrative data to compare the expected performance of different analytical techniques for the purity assessment of a high-purity batch of this compound.

Technique Principle Illustrative Purity (%) Typical RSD (%) Key Advantages Key Limitations
qNMR Signal integral vs. number of nuclei99.6< 0.2Absolute quantification, no analyte standard needed, structural confirmation. [1]Lower sensitivity than MS, requires soluble sample, longer acquisition times.
HPLC-UV Differential partitioning & UV absorption99.7 (Area %)< 1.0High sensitivity, high throughput, excellent for routine QC. [8]Relative method (requires pure analyte standard), non-chromophoric impurities are missed.
GC-MS Partitioning in gas phase & mass detection99.5 (Area %)< 1.5Excellent for volatile/semi-volatile impurities and residual solvents. [9][10]Analyte must be thermally stable and volatile; derivatization may be required. [11]
DSC Melting point depression99.8< 0.5Absolute method for crystalline solids, orthogonal to other techniques. [12]Only for high-purity (>98.5%) crystalline materials; insensitive to insoluble impurities. [13]
In-Depth Method Comparison
  • High-Performance Liquid Chromatography (HPLC): As the workhorse of the pharmaceutical industry, HPLC with UV detection is excellent for routine quality control once a reference standard is established. [8]For an aromatic amine like our target compound, it would exhibit strong UV absorbance, leading to high sensitivity. However, its purity value is typically reported as "area percent," which assumes all impurities have the same response factor as the main peak—a potentially flawed assumption. Coupling with a mass spectrometer (LC-MS) can help identify unknown impurity peaks but does not inherently solve the quantification challenge without standards for each impurity.

  • Gas Chromatography (GC): GC is best suited for analyzing volatile organic compounds. [9]While it is the gold standard for residual solvent analysis, its utility for the purity of a larger molecule like this compound is questionable. The compound may have insufficient volatility or could decompose at the high temperatures of the GC inlet, making HPLC the more robust choice. [11]

  • Differential Scanning Calorimetry (DSC): DSC provides a true thermodynamic measurement of purity based on the van't Hoff equation of melting point depression. [13]As an absolute method, it serves as an excellent orthogonal technique to confirm the purity of a high-purity crystalline solid. Its primary limitation is that it only detects impurities that are soluble in the molten analyte and is generally not suitable for samples with purity below ~98.5 mol%.

Conclusion: An Integrated Strategy for Purity Assurance

For the initial characterization and purity assignment of a new chemical entity like This compound , quantitative NMR (qNMR) stands out as the superior methodology . Its ability to provide a direct, absolute purity value without reliance on a non-existent reference standard is an unparalleled advantage in a research and development context. [1][3]The structural information inherent in the NMR spectrum provides simultaneous identity confirmation, adding a layer of self-validation to the protocol.

Once the material is well-characterized and a batch is certified via qNMR, this material can then serve as the primary reference standard for developing more high-throughput, routine quality control methods like HPLC-UV. DSC offers a powerful orthogonal method to confirm the purity of the designated crystalline reference material. This integrated approach, with qNMR at the foundation, ensures a robust, accurate, and scientifically sound strategy for purity analysis throughout the drug development lifecycle.

References

  • University of Illinois at Urbana-Champaign. (n.d.). Purity by Absolute qNMR Instructions.
  • Claridge, T., & Amin, N. (2017). Quantitative NMR Spectroscopy. University of Oxford.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • USP. (n.d.). Stimuli Article (qNMR). U.S. Pharmacopeia.
  • Sigma-Aldrich. (2017). QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials.
  • ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Analytical Chemistry, 41(2), 330-336. Retrieved from [Link]

  • IJRAR. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • Wawrzyniak, P., et al. (2022). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Preprints.org. Retrieved from [Link]

  • Wang, C., et al. (2011). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 34(12), 1435-1442. Retrieved from [Link]

  • Yamazaki, T., & Takatsu, A. (2014). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Accreditation and Quality Assurance, 19(4), 275-282. Retrieved from [Link]

  • EPA. (n.d.). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • Wawrzyniak, P., et al. (2022). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Preprints.org. Retrieved from [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-[(trifluoroacetyl)amino]benzoate. Retrieved from [Link]

  • Agilent. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]

  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Retrieved from [Link]

  • EPA. (n.d.). Determination of Volatile Organic Compounds (VOCs) in Air. Retrieved from [Link]

  • Bonelli, F., & Santini, F. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero™ Technology. Retrieved from [Link]

  • University of Toronto. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]

  • Yamazaki, T., & Takatsu, A. (2014). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Accreditation and Quality Assurance, 19(4), 275-282. Retrieved from [Link]

  • ResearchGate. (2015). How do I quantify volatile organic compounds using GC-MS?. Retrieved from [Link]

  • Patsnap. (n.d.). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Retrieved from [Link]

  • PubMed. (n.d.). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. Retrieved from [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • ResearchGate. (n.d.). Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High - Purity Organic Chemicals. Retrieved from [Link]

  • Mettler Toledo. (n.d.). DSC purity. Retrieved from [Link]

  • ResearchGate. (n.d.). DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-amino-2-fluorobenzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

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A Senior Application Scientist's Guide to Validating HPLC Methods for Fluorinated Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals involved in the analysis and quality control of fluorinated pharmaceutical intermediates.

Introduction: The Unique Challenge of Fluorinated Intermediates

The introduction of fluorine into pharmaceutical intermediates is a widely adopted strategy to enhance metabolic stability, binding affinity, and lipophilicity of active pharmaceutical ingredients (APIs). However, the unique physicochemical properties of fluorinated compounds, such as their high electronegativity and potential for altered polarity, present distinct challenges for analytical chemists. High-Performance Liquid Chromatography (HPLC), a cornerstone of pharmaceutical analysis, requires meticulously validated methods to ensure the identity, purity, and quality of these critical intermediates.[1][2]

This guide provides a comprehensive comparison of HPLC methodologies for the analysis of fluorinated pharmaceutical intermediates. Moving beyond a simple recitation of regulatory guidelines, we will delve into the rationale behind experimental choices, offering field-proven insights to develop robust and reliable analytical methods. Our focus is on the practical application of validation principles, empowering you to build self-validating systems that ensure data integrity and regulatory compliance.

The Foundation of a Validated Method: A Regulatory Overview

The validation of analytical procedures is a mandatory requirement by regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4] The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[5][6] The recently revised ICH Q2(R2) guideline, along with the new ICH Q14 guideline on Analytical Procedure Development, emphasizes a more science- and risk-based approach to developing and validating analytical procedures.[7][8][9][10]

The core validation characteristics that must be evaluated include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[3]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.[11]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5][11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Strategic Method Development: Choosing the Right Tools for Fluorinated Analytes

The success of an HPLC method validation hinges on a well-developed and optimized analytical method. For fluorinated intermediates, the choice of stationary phase is paramount.

Beyond C18: The Rise of Fluorinated Stationary Phases

While traditional C18 (octadecylsilane) columns are the workhorses of reversed-phase HPLC, they may not always provide optimal selectivity for fluorinated compounds.[12][13] Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) moieties, offer alternative and often superior separation mechanisms.[12][14]

These phases can engage in multiple types of interactions, including:

  • Hydrophobic interactions: Similar to C18 phases.

  • π-π interactions: Between the electron-rich aromatic ring of the stationary phase and the analyte.

  • Dipole-dipole interactions: Due to the highly polar C-F bonds.

  • Ion-exchange interactions: Particularly beneficial for the retention of basic analytes.[14]

This multi-modal interaction capability often leads to enhanced selectivity and different elution orders compared to C18 columns, which can be crucial for separating closely related fluorinated isomers or impurities.[12]

Comparative Analysis: C18 vs. Fluorinated Phases for Fluorinated Intermediates

To illustrate the practical differences, let's consider a hypothetical comparative study on the analysis of a fluorinated pharmaceutical intermediate and its potential impurities.

Experimental Design Rationale

The objective is to compare the performance of a standard C18 column against a PFP column for the separation and quantification of a model fluorinated intermediate. The validation will be conducted in accordance with ICH Q2(R1) guidelines.

Methodology Workflow

Caption: Workflow for comparing HPLC methods.

Hypothetical Performance Data

The following table summarizes the expected performance differences based on the known properties of the stationary phases.

Validation ParameterC18 ColumnPFP ColumnRationale for Expected Performance
Specificity May show co-elution with closely related isomers.Superior separation of positional isomers and structurally similar impurities due to alternative selectivity.[12]
Linearity (r²) > 0.999> 0.999Both columns are expected to show excellent linearity over the defined range.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Both methods, when properly developed, should yield accurate results.
Precision (RSD%) < 2.0%< 2.0%Both methods are expected to be precise.
LOD / LOQ May be higher due to broader peaks for certain analytes.Potentially lower LOD/LOQ due to sharper peaks and better resolution from noise.
Robustness Generally robust.May be more sensitive to changes in mobile phase composition and pH due to multiple interaction modes.

Step-by-Step Validation Protocols

Here, we provide detailed, actionable protocols for key validation experiments. These protocols are designed to be self-validating, with built-in checks to ensure the integrity of the results.

Protocol 1: Specificity (Forced Degradation Study)

Objective: To demonstrate that the analytical method is specific for the analyte and can separate it from potential degradation products.

Procedure:

  • Prepare Solutions:

    • Analyte solution at the target concentration.

    • Placebo solution (all matrix components except the analyte).

    • Spiked placebo solution (placebo spiked with the analyte).

  • Forced Degradation: Subject the analyte solution to the following stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105°C for 24 hours (solid state).

    • Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all solutions (stressed, unstressed, placebo, and spiked placebo) using the developed HPLC method.

  • Acceptance Criteria:

    • The analyte peak should be free from any co-eluting peaks in the placebo and stressed samples.

    • Peak purity analysis (if using a PDA detector) should pass for the analyte peak in all samples.

    • Significant degradation should be observed under at least one stress condition.

Protocol 2: Linearity, Accuracy, and Range

Objective: To establish the linearity, accuracy, and working range of the method.

Procedure:

  • Prepare Standards: Prepare a series of at least five calibration standards by diluting a stock solution of the analyte. The concentrations should span 80% to 120% of the expected sample concentration.[5]

  • Linearity:

    • Inject each standard in triplicate.

    • Plot the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

  • Accuracy:

    • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking the placebo with known amounts of the analyte. Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the tested concentration limits.[5][11]

Acceptance Criteria:

  • Linearity: Correlation coefficient (r²) ≥ 0.999.

  • Accuracy: Percent recovery between 98.0% and 102.0%.

  • Precision (for accuracy samples): RSD ≤ 2.0%.

Decision Tree for Column Selection

Caption: Decision tree for HPLC column selection.

Conclusion and Recommendations

The validation of HPLC methods for fluorinated pharmaceutical intermediates requires a thoughtful approach that considers the unique properties of these analytes. While traditional C18 columns can be effective, fluorinated stationary phases, such as PFP columns, often provide superior selectivity and are a valuable tool in the analytical chemist's arsenal.

Key Recommendations:

  • Embrace Orthogonal Screening: During method development, screen both C18 and fluorinated columns to identify the optimal stationary phase for your specific separation challenge.

  • Thorough Forced Degradation: The unique stability of some C-F bonds may require more rigorous stress conditions to achieve adequate degradation.

  • System Suitability is Key: Implement stringent system suitability tests (SSTs) at the beginning of each analytical run to ensure the ongoing performance of the validated method.

  • Lifecycle Management: Remember that method validation is not a one-time event. Any significant changes to the manufacturing process of the intermediate may necessitate revalidation of the analytical method.

By integrating the principles and protocols outlined in this guide, researchers and drug development professionals can confidently develop and validate robust HPLC methods for fluorinated pharmaceutical intermediates, ensuring the quality and safety of the final drug product.

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. Available at: [Link]

  • Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF - ResearchGate. Available at: [Link]

  • (PDF) Development and Validation of a New HPLC Method For the Detection of 5- Fluorouracil in Mobile Phase and in Plasma - ResearchGate. Available at: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. Available at: [Link]

  • Quality Guidelines - ICH. Available at: [Link]

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection - NIH. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). Available at: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO) - INIS-IAEA. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). Available at: [Link]

  • The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis | LCGC International. Available at: [Link]

  • Development and Validation of a HPLC Method for 5-Fu Quantification Following In Vitro Skin Permeation Assay - Scientific Literature. Available at: [Link]

  • Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). Available at: [Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC - ResearchGate. Available at: [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - NIH. Available at: [Link]

  • ICH Q2R2 and Method Validation: A Guide to Regulatory Compliance - AMSbio. Available at: [Link]

  • Biopharmaceutical Analysis by HPLC: Practices and Challenges - PubMed. Available at: [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Available at: [Link]

  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Determination of fluoride as fluorosilane derivative using reversed-phase HPLC with UV detection for determination of total organic fluorine | Request PDF - ResearchGate. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available at: [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS - HALO Columns. Available at: [Link]

  • Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS) - ResearchGate. Available at: [Link]

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A Comparative Guide to the Synthetic Strategies for Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is a cornerstone of successful project timelines. Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate is a valuable building block, incorporating a trifluoroethoxy moiety that can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. This guide provides a comparative analysis of potential synthetic routes to this compound, offering a rationale for experimental design and detailed protocols based on established chemical principles.

Introduction to Synthetic Design

The synthesis of this compound presents a key challenge in the regioselective introduction of the trifluoroethoxy group and the management of the sensitive amino functionality. The electron-donating nature of the amino group and the electron-withdrawing character of the methyl ester dictate the reactivity of the aromatic ring. This guide will explore two primary retrosynthetic approaches, each with distinct advantages and potential drawbacks.

Retrosynthetic Analysis

A logical disconnection of the target molecule suggests two main strategies:

  • Route 1: Late-Stage Amination: This approach involves the initial construction of the trifluoroethoxy-substituted benzoic acid methyl ester, followed by the introduction of the amino group, likely via nitration and subsequent reduction.

  • Route 2: Early-Stage Amination: This strategy begins with a pre-functionalized aminobenzoate derivative, followed by the introduction of the trifluoroethoxy group.

G cluster_1 Route 1: Late-Stage Amination cluster_2 Route 2: Early-Stage Amination target This compound route1_intermediate1 Methyl 4-nitro-3-(2,2,2-trifluoroethoxy)benzoate target->route1_intermediate1 Reduction route2_intermediate1 Methyl 4-amino-3-hydroxybenzoate target->route2_intermediate1 Trifluoroethoxylation route1_intermediate2 Methyl 3-hydroxy-4-nitrobenzoate route1_intermediate1->route1_intermediate2 Trifluoroethoxylation route1_start Methyl 3-hydroxybenzoate route1_intermediate2->route1_start Nitration route2_start 4-Amino-3-hydroxybenzoic acid route2_intermediate1->route2_start Esterification

Caption: Retrosynthetic analysis of this compound.

Route 1: Late-Stage Amination via Nitration and Reduction

This route prioritizes the introduction of the trifluoroethoxy group on a more stable precursor before the sensitive amino group is installed.

Workflow Diagram

G start Methyl 3-hydroxybenzoate step1 Nitration (HNO3, H2SO4) start->step1 intermediate1 Methyl 3-hydroxy-4-nitrobenzoate step1->intermediate1 step2 Trifluoroethoxylation (CF3CH2OTf, K2CO3) intermediate1->step2 intermediate2 Methyl 4-nitro-3-(2,2,2-trifluoroethoxy)benzoate step2->intermediate2 step3 Reduction (H2, Pd/C or Fe/HCl) intermediate2->step3 product This compound step3->product

Caption: Workflow for the Late-Stage Amination route.

Detailed Experimental Protocols

Step 1: Nitration of Methyl 3-hydroxybenzoate

  • Rationale: The hydroxyl group is an ortho-, para-director. Nitration is expected to occur primarily at the 4- and 6-positions. The 4-position is sterically less hindered. Careful control of reaction conditions is crucial to minimize dinitration and side product formation.

  • Procedure:

    • To a stirred solution of methyl 3-hydroxybenzoate (1 equivalent) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid.

    • Maintain the temperature below 5 °C during the addition.

    • Stir the reaction mixture at 0-5 °C for 2-3 hours.

    • Pour the reaction mixture onto crushed ice and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate Methyl 3-hydroxy-4-nitrobenzoate.

Step 2: Trifluoroethoxylation of Methyl 3-hydroxy-4-nitrobenzoate

  • Rationale: A Williamson ether synthesis is a reliable method for this transformation.[1][2][3][4][5] The use of a highly reactive trifluoroethylating agent like 2,2,2-trifluoroethyl triflate (CF₃CH₂OTf) is recommended for efficient conversion. An alternative could be the use of 2,2,2-trifluoroethyl tosylate. A suitable base is required to deprotonate the phenol.

  • Procedure:

    • To a solution of Methyl 3-hydroxy-4-nitrobenzoate (1 equivalent) in a polar aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate (1.5 equivalents).

    • Add 2,2,2-trifluoroethyl triflate (1.2 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield Methyl 4-nitro-3-(2,2,2-trifluoroethoxy)benzoate.

Step 3: Reduction of the Nitro Group

  • Rationale: The reduction of the nitro group to an amine is a standard transformation. Catalytic hydrogenation is a clean and efficient method. Alternatively, reduction with metals in acidic media, such as iron in acetic acid or tin in hydrochloric acid, can be employed.[6][7]

  • Procedure (Catalytic Hydrogenation):

    • Dissolve Methyl 4-nitro-3-(2,2,2-trifluoroethoxy)benzoate (1 equivalent) in methanol or ethanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography or recrystallization to yield this compound.

Performance Comparison
ParameterStep 1: NitrationStep 2: TrifluoroethoxylationStep 3: Reduction
Yield Moderate to GoodGood to ExcellentExcellent
Purity Requires careful purificationGoodGenerally high
Scalability Feasible, but requires good temperature controlGoodExcellent
Safety/Hazards Use of strong acidsTriflates are moisture sensitiveFlammable hydrogen gas

Route 2: Early-Stage Amination with Subsequent Trifluoroethoxylation

This approach introduces the trifluoroethoxy group onto a molecule that already contains the amino and ester functionalities. This avoids the use of harsh nitrating conditions in the presence of the trifluoroethoxy group.

Workflow Diagram

G start 4-Amino-3-hydroxybenzoic acid step1 Esterification (MeOH, H2SO4) start->step1 intermediate1 Methyl 4-amino-3-hydroxybenzoate step1->intermediate1 step2 Trifluoroethoxylation (CF3CH2OTf, K2CO3) intermediate1->step2 product This compound step2->product

Caption: Workflow for the Early-Stage Amination route.

Detailed Experimental Protocols

Step 1: Esterification of 4-Amino-3-hydroxybenzoic acid

  • Rationale: Fischer esterification is a straightforward method for this conversion. The use of a catalytic amount of strong acid is required.

  • Procedure:

    • Suspend 4-Amino-3-hydroxybenzoic acid (1 equivalent) in methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and stir for 6-8 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 4-amino-3-hydroxybenzoate.

Step 2: Trifluoroethoxylation of Methyl 4-amino-3-hydroxybenzoate

  • Rationale: Similar to Route 1, a Williamson ether synthesis is employed. However, the presence of the free amino group can potentially compete as a nucleophile. While O-alkylation is generally favored for phenols over N-alkylation of anilines under these conditions, careful optimization may be required.

  • Procedure:

    • To a solution of Methyl 4-amino-3-hydroxybenzoate (1 equivalent) in a polar aprotic solvent like DMF, add a suitable base such as potassium carbonate (1.5 equivalents).

    • Add 2,2,2-trifluoroethyl triflate (1.2 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

    • Monitor the reaction for the formation of both the desired O-alkylated product and any potential N-alkylated side product.

    • Work-up the reaction as described in Route 1, Step 2.

    • Purify the crude product by column chromatography to separate the desired product from any regioisomers or side products.

Performance Comparison
ParameterStep 1: EsterificationStep 2: Trifluoroethoxylation
Yield Good to ExcellentModerate to Good
Purity Generally goodMay require careful purification to remove N-alkylated side products
Scalability ExcellentGood, but may require optimization to ensure regioselectivity
Safety/Hazards Use of strong acidTriflate is moisture sensitive

Comparative Analysis and Recommendation

FeatureRoute 1: Late-Stage AminationRoute 2: Early-Stage Amination
Overall Steps 32
Key Advantage Avoids potential side reactions with the amino group during trifluoroethoxylation. Predictable regioselectivity in the nitration step.Shorter synthetic sequence. Avoids the use of strong nitrating agents.
Key Disadvantage Longer route. Use of hazardous nitrating agents.Potential for N-alkylation as a side reaction, which could complicate purification and lower the yield of the desired product.
Recommendation Recommended for initial lab-scale synthesis where purity and predictability are prioritized.A more convergent and potentially more efficient route if the O- versus N-alkylation can be effectively controlled. May be more suitable for process development and scale-up after optimization.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. Route 1 (Late-Stage Amination) is arguably the more conservative and predictable approach, making it ideal for the initial synthesis of material for biological evaluation. The steps involved are well-established transformations, and the potential for side reactions is lower.

Route 2 (Early-Stage Amination) is a more elegant and shorter route. However, its success hinges on the selective O-alkylation of the phenolic hydroxyl group in the presence of the aniline nitrogen. While O-alkylation is expected to be the major pathway, the potential for N-alkylation necessitates careful experimental validation and optimization. For large-scale production, the atom economy and reduced step count of Route 2 would be highly advantageous, provided the selectivity challenges can be overcome.

Ultimately, the choice of synthetic route will depend on the specific project requirements, including the scale of the synthesis, the acceptable purity profile, and the available resources for process optimization.

References

  • PrepChem.com. Preparation of 4-amino-3-hydroxybenzoic acid. [Link]

  • Google Patents. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • The Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

  • Professor Dave Explains. Williamson Ether Synthesis. [Link]

  • ResearchGate. Williamson ether synthesis and modification of the carboxylic acid functionality. [Link]

Sources

Safety Operating Guide

Mastering the Safe Handling of Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of pharmaceutical innovation, the synthesis and application of novel compounds are daily endeavors. Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate, a specialized aromatic amine and ester, represents a class of molecules with significant potential in drug development. However, its unique trifluoroethoxy substitution necessitates a meticulous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the expertise to handle this and similar novel compounds with the highest degree of safety and scientific integrity.

Hazard Identification and Risk Assessment: A Proactive Stance

Given that specific toxicological data for this compound is not extensively documented, a conservative approach is paramount. We must infer its potential hazards from its structural motifs: an aromatic amine, a methyl ester, and a trifluoroethoxy group.

  • Aromatic Amines: This class of compounds can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[1][2]

  • Esters: Can cause skin and eye irritation.[3]

  • Fluorinated Organic Compounds: The introduction of fluorine can significantly alter a molecule's reactivity and biological properties.[4] It is prudent to handle all novel fluorinated compounds with care, assuming they may present unique hazards.[4]

Therefore, we will operate under the assumption that this compound is, at a minimum, a skin and eye irritant, potentially harmful by inhalation, and requires careful handling to avoid systemic exposure.[1][2][3][5]

Core Principle: Before any manipulation of this compound, a thorough risk assessment must be conducted. This involves evaluating the quantities being used, the nature of the experimental procedures (e.g., heating, aerosol generation), and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The proper selection and consistent use of PPE are non-negotiable.[4][6] The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or aerosolization.[4][7]Protects against splashes of the chemical or solvents, which can cause serious eye irritation.[1][2][3][5]
Hand Protection Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or immersion, consult a glove compatibility chart. Double-gloving is recommended.[4][7]Prevents dermal absorption, a primary route of exposure for aromatic amines.[8] Nitrile offers good resistance to a range of chemicals.
Body Protection A flame-resistant lab coat, fully buttoned.[4][7]Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes made of a non-porous material.[7][9]Protects feet from spills.
Respiratory Protection Not generally required for small-scale handling in a certified chemical fume hood. If there is a risk of aerosol generation and engineering controls are insufficient, a respirator may be necessary following a formal risk assessment.[7][10]A chemical fume hood is the primary engineering control to prevent inhalation of vapors or dusts.

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for minimizing risk and ensuring reproducible results.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazard warnings.[4]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[3][4] The container should be kept tightly closed.[1][3]

Handling and Experimental Procedures

All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10]

Step-by-Step Handling Protocol:

  • Preparation: Before starting, ensure the fume hood is functioning correctly and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer: When weighing the solid, use a spatula and handle it gently to avoid creating dust. If transferring a solution, use a pipette or syringe to minimize splashing.

  • Reaction Setup: If the compound is to be used in a reaction, ensure all glassware is properly secured. If heating, use a controlled heating source like a heating mantle.

  • Post-Handling: After handling, decontaminate the work surface and any equipment used.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3]

Spill Management

In the event of a spill, remain calm and follow these steps:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Assess the Spill: From a safe distance, assess the extent of the spill and the associated hazards.

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[11][12]

  • Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a labeled waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste.[1][3]

  • Waste Containers: Use clearly labeled, sealed containers for all waste.[11]

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Collection: Follow your institution's procedures for hazardous waste pickup.

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10] Remove contaminated clothing while rinsing.[11] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][3] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.[1]

Visualizing the Safe Handling Workflow

The following diagram illustrates the critical steps for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Disposal prep Risk Assessment & SOP Review ppe Don Appropriate PPE prep->ppe hood Verify Fume Hood Function ppe->hood weigh Weighing & Transfer hood->weigh reaction Experimental Procedure weigh->reaction decon Decontaminate Workspace reaction->decon waste Segregate Hazardous Waste decon->waste doff Doff PPE Correctly waste->doff wash Wash Hands Thoroughly doff->wash dispose Dispose of Waste via EHS wash->dispose

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.